2-Amino-5-(4-nitrophenylsulfonyl)thiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77091. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S2/c10-9-11-5-8(17-9)18(15,16)7-3-1-6(2-4-7)12(13)14/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTKCGAOXFHFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192679 | |
| Record name | Thiazole, 2-amino-5-(p-nitrophenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39565-05-4 | |
| Record name | 5-[(4-Nitrophenyl)sulfonyl]-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39565-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 2-amino-5-(p-nitrophenylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039565054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39565-05-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiazole, 2-amino-5-(p-nitrophenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl-2-aminothiazol-5-ylsulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic pathway for 2-Amino-5-(4-nitrophenylsulfonyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a direct, published one-step synthesis, this document outlines a robust multi-step approach based on established chemical transformations. The synthesis involves the initial preparation of key intermediates, followed by a final coupling reaction to yield the target molecule.
Proposed Synthetic Pathway
The most viable synthetic route to this compound involves a two-step process:
-
Halogenation of 2-Aminothiazole: Synthesis of the key intermediate, 2-amino-5-bromothiazole, through the regioselective bromination of 2-aminothiazole.
-
Nucleophilic Aromatic Substitution: Reaction of 2-amino-5-bromothiazole with sodium 4-nitrobenzenesulfinate to yield the final product.
An alternative, though less direct, pathway involves the synthesis of 2-amino-5-(4-nitrophenylthio)thiazole followed by oxidation to the corresponding sulfone.
Below is a diagram illustrating the primary proposed synthetic pathway.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromothiazole
This procedure details the regioselective bromination of 2-aminothiazole at the 5-position.[1]
Materials:
-
2-Aminothiazole
-
Glacial Acetic Acid
-
Bromine
-
Saturated aqueous solution of sodium bicarbonate
-
Ice
Procedure:
-
In a round-bottom flask protected from light, dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise, ensuring the temperature is maintained below 5°C.
-
Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold water and dry under vacuum to yield 2-amino-5-bromothiazole.
Step 2: Synthesis of Sodium 4-Nitrobenzenesulfinate
This protocol describes the preparation of the sulfinate salt from 4-nitrobenzenesulfonyl chloride.
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Sodium sulfite
-
Sodium bicarbonate
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzenesulfonyl chloride (1 equivalent) in water.
-
Add sodium sulfite (1.2 equivalents) and sodium bicarbonate (1.2 equivalents) to the solution.
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The sodium 4-nitrobenzenesulfinate will precipitate. Collect the solid by filtration.
-
Wash the solid with cold water and dry to obtain the desired salt.
Step 3: Synthesis of this compound
This final step involves the nucleophilic substitution of the bromide in 2-amino-5-bromothiazole with the prepared sulfinate salt.
Materials:
-
2-Amino-5-bromothiazole
-
Sodium 4-nitrobenzenesulfinate
-
Anhydrous, non-protic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-amino-5-bromothiazole (1 equivalent) in the anhydrous solvent.
-
Add sodium 4-nitrobenzenesulfinate (1.1 equivalents).
-
Heat the reaction mixture to 80-100°C.
-
Stir the reaction for 4-6 hours, monitoring its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Data Presentation
The following table summarizes the key reactants and expected products for the proposed synthesis.
| Step | Starting Material(s) | Reagent(s) | Product | Expected Yield (%) |
| 1 | 2-Aminothiazole | Bromine, Acetic Acid | 2-Amino-5-bromothiazole | 70-80 |
| 2 | 4-Nitrobenzenesulfonyl chloride | Sodium sulfite, Sodium bicarbonate | Sodium 4-nitrobenzenesulfinate | 85-95 |
| 3 | 2-Amino-5-bromothiazole, Sodium 4-nitrobenzenesulfinate | Anhydrous DMF or DMSO | This compound | 50-60 |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.
Caption: Detailed workflow for the synthesis of this compound.
Conclusion
This guide presents a well-reasoned and detailed synthetic approach for this compound. The proposed pathway relies on established and reliable chemical reactions, providing a clear roadmap for researchers in the field. The provided experimental protocols, data tables, and workflow visualizations are intended to facilitate the successful synthesis and further investigation of this promising compound.
References
In-Depth Technical Guide: 2-Amino-5-(4-nitrophenylsulfonyl)thiazole
CAS Number: 39565-05-4
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 2-Amino-5-(4-nitrophenylsulfonyl)thiazole is limited. This guide provides available information and extrapolates potential properties, synthesis, and biological activities based on structurally related compounds to facilitate future research.
Core Compound Identification and Properties
This compound is a heterocyclic compound featuring a 2-aminothiazole core functionalized at the 5-position with a 4-nitrophenylsulfonyl group. This structure combines the recognized pharmacophore of the 2-aminothiazole ring with the electron-withdrawing and potential biological activity of the nitrophenylsulfonamide moiety.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| CAS Number | 39565-05-4 | [1] |
| Molecular Formula | C₉H₇N₃O₄S₂ | [1] |
| Molecular Weight | 285.292 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)C2=CSC(=N2)N)--INVALID-LINK--[O-] | Inferred |
| InChI Key | GKTKCGAOXFHFTD-UHFFFAOYSA-N | [2] |
| Appearance | Data not available | - |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
Table 2: Safety and Hazard Information
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed | H302 | Indicates acute oral toxicity. |
| Causes serious eye irritation | H319 | Can cause significant irritation upon contact with eyes. |
This information is derived from safety data sheets and should be used for preliminary guidance only. A full risk assessment should be conducted before handling.[1]
Spectroscopic Characterization Profile
While specific spectral data for this compound is not publicly available, the following table outlines the expected spectroscopic characteristics based on its structure. This serves as a guide for researchers in confirming the identity and purity of the synthesized compound.
Table 3: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the 4-nitrophenyl group appearing as two doublets in the downfield region (approx. 7.5-8.5 ppm). - A singlet for the proton at the 4-position of the thiazole ring. - A broad singlet for the amino (-NH₂) protons, which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons of the 4-nitrophenyl group. - Carbons of the thiazole ring, with the carbon bearing the sulfonyl group being significantly downfield. |
| Mass Spec (MS) | - A molecular ion peak corresponding to the molecular weight (285.29 m/z for [M]⁺). - Fragmentation patterns showing the loss of SO₂, NO₂, and cleavage of the thiazole ring. |
| Infrared (IR) | - Characteristic stretches for N-H bonds of the amino group (approx. 3300-3500 cm⁻¹). - Asymmetric and symmetric stretches for the sulfonyl group (SO₂) (approx. 1350 and 1150 cm⁻¹). - Strong absorptions for the nitro group (NO₂) (approx. 1530 and 1350 cm⁻¹). - Aromatic C-H and C=C stretching frequencies. |
Proposed Synthesis and Experimental Protocol
Proposed Synthesis Workflow Diagram
Caption: A proposed three-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Amino-5-bromothiazole [3]
-
Dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Slowly add bromine (1 equivalent) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-amino-5-bromothiazole.
Step 2: Synthesis of Sodium 2-amino-1,3-thiazole-5-sulfinate
-
Suspend 2-amino-5-bromothiazole (1 equivalent) in an aqueous solution of sodium sulfite (1.2 equivalents).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and filter to remove any unreacted starting material.
-
The aqueous solution containing the sodium sulfinate salt can be used directly in the next step or the product can be precipitated by adding a suitable salt.
Step 3: Synthesis of this compound
-
To the aqueous solution of sodium 2-amino-1,3-thiazole-5-sulfinate (1 equivalent), add 4-nitrochlorobenzene (1 equivalent) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the mixture to 80-100°C and stir vigorously for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product should precipitate out of the solution.
-
Filter the solid product, wash with water, and then a small amount of cold ethanol.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure this compound.
Potential Biological Activities and Signaling Pathways
There are no direct studies on the biological activity of this compound. However, the 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and sulfonamide derivatives are known to exhibit a wide range of biological effects.[4][5]
Potential Therapeutic Areas Diagram
Caption: Potential therapeutic applications based on related compounds.
Discussion of Potential Activities:
-
Antimicrobial Activity: Many 2-aminothiazole derivatives have demonstrated potent antibacterial and antifungal properties. The addition of the sulfonamide group, a well-known antibacterial pharmacophore, may enhance this activity.
-
Anticancer Activity: The 2-aminothiazole core is present in several anticancer drugs. Furthermore, a structurally related compound, 2-(4-chlorobenzyl)-5-(4-nitrophenylsulfonamido)benzoxazole, has been shown to be an inhibitor of human Glutathione S-transferase P1-1 (GST P1-1).[4] GST P1-1 is often overexpressed in cancer cells and contributes to multidrug resistance. This suggests that this compound could be investigated as a potential GST P1-1 inhibitor.
-
Antioxidant Activity: Studies on a series of 2-aminothiazole sulfonamide derivatives have demonstrated their potential as antioxidant agents, capable of scavenging free radicals.[4]
Proposed Mechanism of Action (Hypothetical Pathway for Anticancer Activity)
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound(39565-05-4) 13C NMR [m.chemicalbook.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excli.de [excli.de]
Characterization of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of the heterocyclic compound 2-Amino-5-(4-nitrophenylsulfonyl)thiazole. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a putative characterization workflow based on established methodologies for analogous 2-aminothiazole sulfonamides. This guide includes a proposed synthesis protocol, expected physicochemical and spectroscopic properties, and potential biological activities with associated mechanisms of action. The information herein is intended to serve as a foundational resource for researchers initiating studies on this compound and similar chemical entities.
Introduction
2-Aminothiazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a sulfonamide moiety, a well-known pharmacophore, is a common strategy to enhance the therapeutic potential of heterocyclic systems. The title compound, this compound, combines these two key structural features, making it a molecule of significant interest for drug discovery and development. This guide details the essential physicochemical properties, a proposed synthetic route, and a comprehensive analytical characterization strategy.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 39565-05-4 | [1] |
| Molecular Formula | C₉H₇N₃O₄S₂ | [1] |
| Molecular Weight | 285.29 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred |
Synthesis and Experimental Protocol
Proposed Synthesis Workflow
The synthesis is expected to proceed via the sulfonylation of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride in the presence of a base.
Experimental Protocol
Materials:
-
2-Aminothiazole
-
4-Nitrobenzenesulfonyl chloride
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole (1.0 equivalent) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.1 to 1.5 equivalents) to the solution.
-
Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM or THF to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the desired product, this compound.
Spectroscopic Characterization
While specific spectral data for the title compound are not published, the expected characteristic peaks based on its structure are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are presented in Table 2. These are estimations based on the analysis of similar structures.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | 8.0 - 8.5 | d | Protons ortho to the nitro group |
| Aromatic Protons | 7.8 - 8.2 | d | Protons ortho to the sulfonyl group |
| Thiazole Proton | 7.0 - 7.5 | s | C4-H of the thiazole ring |
| Amine Protons | 5.0 - 6.0 | br s | -NH₂ |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| Thiazole Carbon | 160 - 170 | C2 (attached to NH₂) |
| Aromatic Carbon | 145 - 155 | C-NO₂ |
| Aromatic Carbon | 140 - 150 | C-SO₂ |
| Thiazole Carbon | 135 - 145 | C5 (attached to SO₂) |
| Aromatic Carbons | 120 - 130 | Aromatic CHs |
| Thiazole Carbon | 110 - 120 | C4 |
Infrared (IR) Spectroscopy
The expected characteristic IR absorption bands for this compound are listed in Table 3.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=N Stretch (thiazole) | 1600 - 1650 | Medium |
| N-O Stretch (nitro) | 1500 - 1550 and 1300 - 1350 | Strong |
| S=O Stretch (sulfonyl) | 1300 - 1350 and 1150 - 1180 | Strong |
Mass Spectrometry (MS)
The expected mass-to-charge ratio (m/z) for the molecular ion and major fragments in the mass spectrum of this compound are presented in Table 4.
| m/z | Assignment |
| 285 | [M]⁺ (Molecular Ion) |
| 221 | [M - SO₂]⁺ |
| 186 | [M - C₆H₄NO₂]⁺ |
| 122 | [C₆H₄NO₂]⁺ |
| 100 | [C₃H₂N₂S]⁺ (2-aminothiazole fragment) |
Potential Biological Activity and Mechanism of Action
While no specific biological data for this compound has been reported, compounds with the 2-aminothiazole sulfonamide scaffold have demonstrated a range of biological activities, including antimicrobial and antioxidant effects.
Antimicrobial Activity
Sulfonamide drugs are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to folic acid. This disruption of the folate synthesis pathway inhibits bacterial growth and replication.
Antioxidant Activity
Many heterocyclic compounds, including thiazole derivatives, have been reported to possess antioxidant properties. The potential antioxidant activity of this compound could be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
Experimental Protocols for Biological Assays
Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.
DPPH Radical Scavenging Assay:
-
Prepare various concentrations of this compound in methanol or ethanol.
-
Add a fixed volume of a freshly prepared DPPH solution in the same solvent to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Use a standard antioxidant (e.g., ascorbic acid) as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Conclusion
This technical guide provides a foundational overview for the characterization of this compound. While direct experimental data is currently limited, the proposed synthetic and analytical methodologies, based on established knowledge of related compounds, offer a robust starting point for researchers. The potential for this molecule to exhibit interesting biological activities, particularly as an antimicrobial or antioxidant agent, warrants further investigation. The protocols and expected data presented herein are intended to facilitate and guide future research endeavors in the exploration of this promising 2-aminothiazole sulfonamide derivative.
References
Spectroscopic and Synthetic Profile of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics and a generalized synthetic protocol for 2-Amino-5-(4-nitrophenylsulfonyl)thiazole. Due to the limited availability of direct experimental data for this specific compound, the spectroscopic information presented herein is predicted based on established values for structurally analogous compounds and general principles of spectroscopy. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and a 4-nitrophenylsulfonyl group at the 5-position. The presence of these functional groups, particularly the sulfonyl and nitro moieties, suggests its potential as a scaffold in medicinal chemistry.
Molecular Formula: C₉H₇N₃O₄S₂
Molecular Weight: 285.30 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of experimental data for related compounds such as 2-aminothiazole, 2-amino-5-nitrothiazole, and various aryl sulfonamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.4 | Doublet | 2H | Protons ortho to the nitro group on the phenyl ring |
| ~8.1 | Doublet | 2H | Protons meta to the nitro group on the phenyl ring |
| ~7.8 | Singlet | 1H | Thiazole-H4 |
| ~7.5 | Broad Singlet | 2H | -NH₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~170 | C2 (Thiazole, attached to -NH₂) |
| ~150 | C4 (Thiazole) |
| ~148 | Carbon on the phenyl ring attached to the nitro group |
| ~145 | Carbon on the phenyl ring attached to the sulfonyl group |
| ~130 | C5 (Thiazole, attached to the sulfonyl group) |
| ~129 | Carbons on the phenyl ring ortho to the nitro group |
| ~124 | Carbons on the phenyl ring meta to the nitro group |
Solvent: DMSO-d₆
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 285 | [M]⁺ (Molecular Ion) |
| 221 | [M - SO₂]⁺ |
| 156 | [M - C₆H₄NO₂]⁺ |
| 123 | [C₆H₄NO₂S]⁺ |
| 99 | [C₃H₃N₂S]⁺ (2-aminothiazole fragment) |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3300 | N-H stretch (amino group) |
| 1620-1580 | N-H bend (amino group) |
| 1530-1500 | Asymmetric N-O stretch (nitro group) |
| 1350-1330 | Symmetric N-O stretch (nitro group) |
| 1330-1290 | Asymmetric S=O stretch (sulfonyl group) |
| 1160-1120 | Symmetric S=O stretch (sulfonyl group) |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis and spectroscopic characterization of this compound.
Synthesis: Modified Hantzsch Thiazole Synthesis
This proposed synthesis involves the reaction of a suitable α-halocarbonyl compound with thiourea, followed by sulfonation.
Materials:
-
2-Amino-5-bromothiazole
-
4-Nitrobenzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromothiazole (1 equivalent) in pyridine.
-
Addition of Sulfonyl Chloride: To the stirred solution, add 4-nitrobenzenesulfonyl chloride (1.1 equivalents) portion-wise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.
-
Purification: Wash the organic layer with dilute HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.
-
Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film on a salt plate.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
The following diagrams illustrate a generalized workflow for the synthesis and characterization of a novel chemical compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
The following diagram illustrates the key functional groups and their expected influence on the spectroscopic properties of the molecule.
Caption: Functional Groups and Their Spectroscopic Signatures.
In-Depth Technical Guide: 13C NMR Spectrum of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole. This document includes key spectral data, a comprehensive experimental protocol for data acquisition, and a workflow diagram illustrating the process. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a heterocyclic compound featuring a 2-aminothiazole core, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The sulfonyl and nitro functional groups further modulate its electronic properties and potential biological activity. 13C NMR spectroscopy is a critical analytical technique for the structural elucidation and purity assessment of such organic compounds, providing unambiguous information about the carbon skeleton.
13C NMR Spectral Data
The 13C NMR spectrum of this compound has been reported, providing key insights into its molecular structure.[1] While the direct spectral data is curated by ChemicalBook, the following table summarizes the expected chemical shifts based on the analysis of its constituent moieties and data from related structures.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| Thiazole Ring | ||
| C2 | ~168-170 | Carbon bearing the amino group, highly deshielded. |
| C4 | ~148-152 | Vinylic carbon of the thiazole ring. |
| C5 | ~102-105 | Carbon attached to the sulfonyl group. |
| 4-Nitrophenyl Ring | ||
| C1' (ipso) | ~140-145 | Carbon attached to the sulfonyl group. |
| C2'/C6' | ~128-130 | Aromatic carbons ortho to the sulfonyl group. |
| C3'/C5' | ~124-126 | Aromatic carbons meta to the sulfonyl group. |
| C4' (ipso) | ~150 | Carbon bearing the nitro group, highly deshielded. |
Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
Experimental Protocol for 13C NMR Spectroscopy
The following protocol outlines the methodology for acquiring a high-quality 13C NMR spectrum of this compound.
3.1. Sample Preparation
-
Sample Quantity: Weigh approximately 50-100 mg of high-purity this compound.[2][3] A higher concentration is generally preferable for 13C NMR due to its lower sensitivity compared to 1H NMR.[4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice for polar, aromatic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Volume: Ensure the final volume of the solution in the NMR tube is between 4-5 cm in height.[2]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[3]
3.2. NMR Instrument Parameters
The following are typical parameters for a 13C NMR experiment on a standard NMR spectrometer (e.g., 400-500 MHz).
Table 2: Suggested 13C NMR Acquisition Parameters
| Parameter | Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard 1D 13C experiment with proton decoupling. |
| Spectrometer Frequency | 100 or 125 MHz | For a 400 or 500 MHz spectrometer, respectively. |
| Pulse Width (P1) | ~30° flip angle | A smaller flip angle allows for a shorter relaxation delay. |
| Acquisition Time (AQ) | 1.0 - 2.0 s | Determines the resolution of the spectrum. |
| Relaxation Delay (D1) | 2.0 s | Time allowed for nuclear spins to return to equilibrium. |
| Number of Scans (NS) | 1024 or higher | A sufficient number of scans is needed to achieve a good signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Decoupling | Proton broadband decoupling | To simplify the spectrum to singlets for each carbon. |
3.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d6 at 39.52 ppm) or the internal standard (TMS at 0 ppm).
-
Peak Picking: Identify and label the chemical shifts of all peaks.
Experimental Workflow
The following diagram illustrates the general workflow for obtaining a 13C NMR spectrum.
Caption: Workflow for 13C NMR Spectroscopy.
Conclusion
This technical guide provides essential information regarding the 13C NMR spectrum of this compound. The tabulated predicted chemical shifts, detailed experimental protocol, and workflow diagram offer a comprehensive resource for researchers. Accurate acquisition and interpretation of 13C NMR data are fundamental for the structural verification and further development of this and related compounds in the field of medicinal chemistry.
References
- 1. This compound(39565-05-4) 13C NMR [m.chemicalbook.com]
- 2. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
"physical and chemical properties of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its known characteristics, experimental protocols for its synthesis and analysis, and discusses its potential biological significance based on related structures.
Core Physical and Chemical Properties
This compound is a solid organic compound. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₄S₂ | [1] |
| Molecular Weight | 285.3 g/mol | [1] |
| Melting Point | 222 °C | [1] |
| Predicted pKa | 1.04 ± 0.10 | [1] |
| Appearance | Off-white solid (based on a similar compound) | [2] |
Spectral Data Analysis
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While raw spectral data is not publicly available, it is indexed and can be found in specialized databases.
| Spectral Data Type | Availability | Source |
| ¹H NMR | Available | [3] |
| ¹³C NMR | Available | [1] |
| Mass Spectrometry (MS) | Available | [4] |
| Infrared (IR) Spectroscopy | Available | [3] |
Experimental Protocols
Synthesis of this compound
General Synthetic Procedure (Adapted):
A solution of 2-aminothiazole in a suitable solvent (e.g., pyridine or dichloromethane) is cooled in an ice bath. To this solution, an equimolar amount of 4-nitrobenzenesulfonyl chloride is added portion-wise while maintaining the low temperature. The reaction mixture is then stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[2]
Analytical Methods
The identity and purity of the synthesized compound can be confirmed using a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.
-
Elemental Analysis: Determines the elemental composition of the compound.
Biological Activity and Potential Applications
While specific biological studies on this compound are limited in publicly accessible literature, the broader class of 2-aminothiazole derivatives is well-known for a wide range of pharmacological activities. These include antimicrobial, anticancer, and anti-inflammatory properties.[5]
Furthermore, sulfonamide-containing compounds are a cornerstone of modern medicine, exhibiting antibacterial, diuretic, and hypoglycemic activities. The combination of the 2-aminothiazole scaffold with a sulfonamide moiety, as seen in the target molecule, suggests potential for synergistic or novel biological effects. For instance, various 2-aminothiazole sulfonamide derivatives have been investigated as potential antioxidants.[2]
Given the presence of the nitro group, a common feature in compounds with antimicrobial activity, this compound could be a candidate for screening in antimicrobial assays.
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.
References
Elucidation of the Molecular Structure of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the heterocyclic compound 2-Amino-5-(4-nitrophenylsulfonyl)thiazole. This document outlines a plausible synthetic pathway, detailed spectroscopic analysis, and a discussion of the potential biological significance of this molecule, which belongs to a class of compounds known for their diverse pharmacological activities.
Chemical Identity and Properties
This compound is a substituted aminothiazole derivative containing a sulfonamide linkage to a nitrophenyl group. The presence of the thiazole ring, a common scaffold in medicinal chemistry, coupled with the electron-withdrawing nitrophenylsulfonyl moiety, suggests potential for interesting biological and chemical properties.
| Property | Value |
| Molecular Formula | C₉H₇N₃O₄S₂ |
| Molecular Weight | 285.30 g/mol |
| CAS Number | 39565-05-4 |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in polar organic solvents |
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound involves a multi-step process starting from readily available starting materials. The general approach is based on established methods for the synthesis of 2-aminothiazole derivatives.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-5-bromothiazole. This intermediate can be synthesized by the bromination of 2-aminothiazole in a suitable solvent such as glacial acetic acid or chloroform. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation. The reaction is typically carried out at room temperature.
Step 2: Sulfonylation of 4-nitroaniline. 4-nitroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5°C to form the corresponding diazonium salt. This is followed by the addition of sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 4-nitrobenzenesulfonyl chloride.
Step 3: Suzuki or a similar cross-coupling reaction. The final step involves the coupling of 2-amino-5-bromothiazole with 4-nitrobenzenesulfonyl chloride. However, a more likely route would be the reaction of a suitable boronic acid derivative of the thiazole with the sulfonyl chloride, or vice-versa, under palladium catalysis. A more direct approach could be the reaction of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride in the presence of a base, followed by a rearrangement or a direct sulfonation at the 5-position, although this is less controlled. A more reliable method would be the reaction of 2-amino-5-lithiothiazole (generated in situ from 2-amino-5-bromothiazole and a strong base like n-butyllithium) with 4-nitrobenzenesulfonyl chloride at low temperatures.
Figure 1: Proposed synthetic pathway for this compound.
Spectroscopic Data and Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While publicly available spectral data is limited, the expected data based on the proposed structure is summarized below.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | Doublet | 2H | Protons ortho to the nitro group |
| ~8.1 | Doublet | 2H | Protons meta to the nitro group |
| ~7.8 | Singlet | 1H | Thiazole ring proton (C4-H) |
| ~7.5 | Broad Singlet | 2H | Amino group protons (-NH₂) |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C2 of thiazole (attached to -NH₂) |
| ~150 | C4 of nitrophenyl (attached to -NO₂) |
| ~145 | C1 of nitrophenyl (attached to -SO₂) |
| ~140 | C5 of thiazole (attached to -SO₂) |
| ~130 | C2/C6 of nitrophenyl |
| ~125 | C3/C5 of nitrophenyl |
| ~120 | C4 of thiazole |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (285.30 g/mol ). Key fragmentation patterns would likely involve the loss of the nitro group (NO₂), the sulfonyl group (SO₂), and cleavage of the thiazole ring.
| m/z | Proposed Fragment Ion |
| 285 | [M]⁺ (Molecular Ion) |
| 239 | [M - NO₂]⁺ |
| 185 | [M - SO₂ - NO₂]⁺ |
| 155 | [4-nitrophenylsulfonyl]⁺ |
| 100 | [2-aminothiazole-5-yl]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3300 | N-H stretching (primary amine) |
| 3100-3000 | Aromatic C-H stretching |
| 1620-1580 | C=N stretching (thiazole ring) and N-H bending |
| 1530-1500 | Asymmetric N-O stretching (nitro group) |
| 1350-1300 | Symmetric N-O stretching (nitro group) |
| 1330-1290 | Asymmetric S=O stretching (sulfone) |
| 1160-1120 | Symmetric S=O stretching (sulfone) |
Structure Elucidation Workflow
The process of elucidating the structure of this compound follows a logical progression of synthesis and analysis.
Figure 2: General workflow for the structure elucidation of a novel compound.
Potential Biological Significance
-
Antimicrobial Activity: Sulfonamide drugs were among the first successful antimicrobial agents, and many thiazole derivatives also exhibit antibacterial and antifungal properties.[1][2] The combination of these two functionalities in the target molecule makes it a candidate for screening against various microbial pathogens.
-
Anticancer Activity: Some sulfonamide derivatives have shown promise as anticancer agents by inhibiting key enzymes such as carbonic anhydrases, which are overexpressed in many tumors.[2]
-
Antioxidant Activity: Certain 2-aminothiazole sulfonamide derivatives have been investigated for their antioxidant properties.[1] The electron-withdrawing nature of the nitrophenylsulfonyl group could influence the redox properties of the molecule.
Further research is warranted to explore the biological activity profile of this compound and to elucidate its mechanism of action in any identified signaling pathways.
References
An In-depth Technical Guide on 2-Amino-5-(4-nitrophenylsulfonyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on 2-Amino-5-(4-nitrophenylsulfonyl)thiazole, a molecule of interest within the broader class of 2-aminothiazole sulfonamides. Due to the limited specific data available for this particular compound, this guide leverages information from structurally related molecules and the well-established properties of its constituent chemical classes to offer valuable insights for research and development.
Physicochemical Properties
Table 1: Melting Points of Structurally Related 2-Aminothiazole Derivatives
| Compound Name | Molecular Structure | Melting Point (°C) |
| 4-bromo-N-(thiazol-2-yl)benzenesulfonamide | 214-215[1] | |
| 4-cyano-N-(thiazol-2-yl)benzenesulfonamide | 205-206 | |
| 4-methoxy-N-(thiazol-2-yl)benzenesulfonamide | 200-201 | |
| 4-nitro-N-(thiazol-2-yl)benzenesulfonamide | 265-266[1] | |
| 3-nitro-N-(thiazol-2-yl)benzenesulfonamide | 204-205[1] | |
| N-(Thiazol-2-yl)benzenesulfonamide | 140-142[2] | |
| 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide | 154-156[2] | |
| 2-Amino-4-(4-nitrophenyl)thiazole | 283-287 | |
| 2-Amino-5-nitrothiazole | 195-200 (decomposes) |
Experimental Protocols
Proposed Synthesis of this compound
A specific experimental protocol for the synthesis of this compound is not detailed in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives[1][2]. The proposed two-step synthesis is illustrated below.
Step 1: Halogenation of 2-Aminothiazole
The synthesis would likely begin with the halogenation of 2-aminothiazole at the 5-position. Bromination is a common method for this transformation.
-
Procedure: To a solution of 2-aminothiazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), bromine (1 equivalent) is added dropwise at room temperature. The reaction mixture is stirred for several hours. After completion, the mixture is poured into ice water, and the precipitated 2-amino-5-bromothiazole is collected by filtration, washed with water, and dried.
Step 2: Sulfonylation of 2-Amino-5-bromothiazole
The subsequent step involves a nucleophilic substitution reaction where the bromo-substituent is displaced by a sulfonyl group. A more common approach for creating the sulfonamide linkage is the reaction of an aminothiazole with a sulfonyl chloride. Therefore, an alternative and more direct approach would be the reaction of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride.
-
Procedure: A mixture of 2-aminothiazole (1 equivalent), 4-nitrobenzenesulfonyl chloride (1 equivalent), and a base such as sodium carbonate or pyridine in a solvent like dichloromethane or DMF is stirred at room temperature or heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
General Method for Melting Point Determination
The melting point of the synthesized compound would be determined using a standard capillary melting point apparatus. A small amount of the dried, purified crystalline solid is packed into a capillary tube, which is then placed in the melting point apparatus. The temperature is gradually increased, and the range from which the solid begins to melt to when it becomes completely liquid is recorded.
Biological Activity and Potential Signaling Pathways
Specific biological activity data for this compound is not available. However, the broader class of 2-aminothiazole sulfonamides is well-documented for a range of biological activities, primarily as antimicrobial agents[3][4][5].
Antimicrobial Activity: Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria[6]. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect[7]. They are effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.
Other Potential Activities: Thiazole and sulfonamide scaffolds are present in drugs with various therapeutic applications, including anticancer and anti-inflammatory activities[1][8]. Therefore, it is plausible that this compound could be investigated for these effects as well.
Signaling Pathway: Mechanism of Action of Sulfonamides
The primary mechanism of action for sulfonamide-based drugs is the inhibition of the folic acid synthesis pathway in bacteria. A diagram illustrating this pathway is provided below.
Caption: Competitive inhibition of bacterial dihydropteroate synthase by sulfonamides.
References
- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. excli.de [excli.de]
The Schotten-Baumann Synthesis of 2-Aminothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its synthesis and functionalization are therefore of critical importance in drug discovery and development. The Schotten-Baumann reaction offers a robust and versatile method for the N-acylation of 2-aminothiazoles, providing access to a diverse range of derivatives. This technical guide provides an in-depth overview of the Schotten-Baumann synthesis of 2-aminothiazole derivatives, including its mechanism, detailed experimental protocols, and quantitative data.
Core Concepts: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides (or anhydrides).[1] The reaction is typically carried out in a two-phase system consisting of an organic solvent and an aqueous solution containing a base.[1] The base, commonly sodium hydroxide or pyridine, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product.[2]
The mechanism proceeds via a nucleophilic acyl substitution. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and, after deprotonation by the base, yielding the stable amide.[3][4]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of the Schotten-Baumann reaction and a typical experimental workflow for the synthesis of 2-aminothiazole derivatives.
References
An In-depth Technical Guide to the Synthesis of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 2-Amino-5-(4-nitrophenylsulfonyl)thiazole, a molecule of interest in medicinal chemistry and drug development. This document details the necessary starting materials, experimental protocols, and reaction parameters, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Core Synthetic Strategies
The synthesis of this compound can be primarily achieved through two main strategic routes, each commencing from readily available starting materials.
Route 1: Direct Sulfonylation of 2-Aminothiazole
This is the most direct and reported method for the synthesis of the target compound. It involves the reaction of commercially available 2-aminothiazole with 4-nitrophenylsulfonyl chloride. The sulfonylation occurs at the 5-position of the thiazole ring.
Route 2: Synthesis via a 5-Substituted-2-aminothiazole Intermediate
This alternative approach involves the initial synthesis of a 2-aminothiazole derivative with a leaving group, such as a halogen, at the 5-position. This intermediate can then undergo a subsequent reaction to introduce the 4-nitrophenylsulfonyl moiety. While a more indirect route, it offers flexibility in the synthesis of related analogues.
Starting Materials
The following tables summarize the key starting materials required for the synthesis of this compound and its intermediates.
Table 1: Starting Materials for Direct Sulfonylation (Route 1)
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Starting Material |
| 4-Nitrophenylsulfonyl chloride | C₆H₄ClNO₄S | 221.62 | Reagent |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | Base |
| Water | H₂O | 18.02 | Solvent |
Table 2: Starting Materials for Synthesis via 2-Amino-5-bromothiazole (Route 2 Intermediate)
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Starting Material |
| Bromine | Br₂ | 159.81 | Reagent |
| Acetic Acid | C₂H₄O₂ | 60.05 | Solvent |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Sulfonylation
This protocol is based on the direct N-sulfonylation of 2-aminothiazole.[1]
Reaction:
2-aminothiazole + 4-nitrobenzenesulfonyl chloride → 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide
Procedure:
-
In a suitable reaction vessel, dissolve sodium acetate (2.03 g, 14.97 mmol, 1.5 equiv.) in distilled water (15 mL).
-
To this solution, add 2-aminothiazole (1 g, 9.98 mmol, 1 equiv.) and 4-nitrobenzenesulfonyl chloride (2.43 g, 10.978 mmol, 1.1 equiv.).
-
Heat the reaction mixture to 80-85 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product will precipitate as a light brown powder.
-
Collect the solid by filtration, wash with water, and dry.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | C₉H₇N₃O₄S₂ | 285.29 | 70 | 168-170 |
Protocol 2: Synthesis of 2-Amino-5-bromothiazole (Intermediate for Route 2)
This protocol details the bromination of 2-aminothiazole at the 5-position.
Procedure:
-
Dissolve 2-aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid in a flask at 0 °C.
-
Slowly add bromine (408 μL, 8 mmol) dropwise to the solution.
-
Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, adjust the pH to 7-8 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain 5-bromothiazol-2-amine.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 2-Amino-5-bromothiazole | C₃H₃BrN₂S | 179.04 | 75 |
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the synthetic routes described.
References
Methodological & Application
Application Notes and Protocols: In Vitro Antibacterial Activity of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Note: While this document provides a framework for assessing the in vitro antibacterial activity of 2-aminothiazole derivatives, a literature search did not yield specific antibacterial data for 2-Amino-5-(4-nitrophenylsulfonyl)thiazole . The following protocols and data presentation formats are based on established methodologies for evaluating related 2-aminothiazole compounds and serve as a general guide for the investigation of novel derivatives within this class.
Introduction
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent antimicrobial effects. Derivatives of 2-aminothiazole have shown promise against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, making them a significant area of interest in the development of new anti-infective agents. These application notes provide standardized protocols for determining the in vitro antibacterial efficacy of novel 2-aminothiazole derivatives.
Data Presentation: Summarizing Antibacterial Activity
Quantitative assessment of a compound's antibacterial activity is primarily achieved by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. Data should be presented in a clear, tabular format to allow for easy comparison of a compound's activity against various bacterial strains.
Table 1: Representative Antibacterial Activity (MIC) of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | |
| Piperazinyl derivative (121d) | Escherichia coli | 8 | |
| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | |
| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16 | |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Mycobacterium tuberculosis | 0.008 |
Note: This table is illustrative and uses data from various 2-aminothiazole derivatives to demonstrate a standard presentation format.
Experimental Protocols
The following are detailed protocols for two standard methods used to determine the in vitro antibacterial activity of novel compounds.
Broth Microdilution Method for MIC Determination
This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium. It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a 96-well microtiter plate.
Materials:
-
Test Compound (e.g., a 2-aminothiazole derivative)
-
Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (test organisms and quality control strains, e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or McFarland densitometer
-
Incubator (35 ± 2°C)
-
Multichannel pipettes and sterile tips
Protocol:
-
Preparation of Test Compound Stock Solution:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies into a tube with 3-5 mL of sterile saline.
-
Vortex the suspension to create a uniform turbidity.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony-Forming Units (CFU)/mL.
-
Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension into the broth that will be added to the wells.
-
-
Plate Setup and Serial Dilution:
-
Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a starting dilution of the test compound in a separate tube by diluting the stock solution in CAMHB. Add 100 µL of this solution to well 1. This concentration should be twice the desired final highest concentration.
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down.
-
Continue this two-fold serial dilution process from well 2 across to well 10.
-
Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no bacteria).
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the concentration of the compound in each well to the final test concentration.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. A pellet at the bottom of a well indicates bacterial growth.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Application Notes: Anticancer Properties of 2-Aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole scaffold represents a promising class of synthetic tubulin polymerization inhibitors with potent anticancer activity.[1][2][3] These compounds have demonstrated significant growth inhibition across a panel of human cancer cell lines, including multidrug-resistant strains.[1][4][5] Their mechanism of action involves binding to the colchicine site on tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4][5] This document provides a summary of their biological activity and detailed protocols for their evaluation.
Data Presentation: In Vitro Antiproliferative Activity
The antiproliferative effects of various 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole derivatives have been quantified against several human cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit cell growth by 50%, for the most potent compounds from a key study are summarized below.
| Compound ID | 2-Aryl/Heteroaryl Moiety | HeLa (Cervical Cancer) IC₅₀ (nM) | A549 (Lung Cancer) IC₅₀ (nM) | HT-29 (Colon Cancer) IC₅₀ (nM) | MCF-7 (Breast Cancer) IC₅₀ (nM) | Jurkat (T-cell Leukemia) IC₅₀ (nM) | K562 (Myelogenous Leukemia) IC₅₀ (nM) |
| 3b | 3-Thienyl | 2.4 | 210 | 78 | 4.8 | 4.3 | 4.9 |
| 3f | 4-Fluorophenyl | 29 | 380 | 110 | 12 | 19 | 24 |
| 3a | Phenyl | 32 | 470 | 170 | 18 | 21 | 22 |
| 3k | 4-Methoxyphenyl | 80 | 1100 | 290 | 29 | 51 | 54 |
Data extracted from Romagnoli et al., J. Med. Chem. 2012, 55, 13, 6140–6155.[1]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary anticancer mechanism of this compound class is the disruption of microtubule formation. By binding to the colchicine site on β-tubulin, these molecules prevent the polymerization of tubulin dimers into microtubules. This interference is critical as microtubules are essential components of the mitotic spindle, which is required for chromosome segregation during cell division. The disruption leads to mitotic arrest and ultimately triggers the intrinsic apoptotic pathway.
Caption: Signaling pathway of thiazole derivatives.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of the thiazole derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Thiazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
Tubulin Polymerization Inhibition Assay
This cell-free assay directly measures the effect of the compounds on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate) stock solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Thiazole compound stock solution (in DMSO)
-
Positive control (e.g., Colchicine)
-
Negative control (e.g., Paclitaxel - a polymerization promoter)
-
Temperature-controlled microplate reader/spectrophotometer capable of reading absorbance at 340 nm.
-
UV-transparent 96-well plates
Procedure:
-
Preparation: Pre-warm the spectrophotometer to 37°C. Keep all reagents on ice until use.
-
Reaction Mixture: In a pre-chilled 96-well plate on ice, add the following to each well:
-
General Tubulin Buffer.
-
Serial dilutions of the test compound or controls (final DMSO concentration < 2%).
-
Purified tubulin (final concentration ~1-2 mg/mL or 10 µM).[1]
-
-
Initiation: To initiate polymerization, add GTP to a final concentration of 1 mM. Mix gently.
-
Measurement: Immediately place the plate in the pre-warmed spectrophotometer. Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot absorbance (OD 340 nm) versus time. The rate of polymerization and the maximum polymer mass can be determined. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
Caption: Workflow for Tubulin Polymerization Assay.
In Vivo Efficacy
The therapeutic potential of this class of compounds has been demonstrated in preclinical animal models. For instance, compound 3b was shown to significantly reduce the growth of HT-29 colon cancer xenografts in a nude mouse model, highlighting its promise as a potential clinical candidate.[1][2][3] Further in vivo studies are essential to evaluate the pharmacokinetics, pharmacodynamics, and safety profiles of these novel agents.
References
- 1. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and optimization of a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-5-(4-nitrophenylsulfonyl)thiazole as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the potential of 2-amino-5-(4-nitrophenylsulfonyl)thiazole as a kinase inhibitor. The document includes theoretical signaling pathways, generalized experimental workflows, and protocols based on common methodologies for evaluating similar aminothiazole-based kinase inhibitors.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibition.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Compounds based on the 2-aminothiazole core have been successfully developed as inhibitors for a range of kinases, including Src family kinases, anaplastic lymphoma kinase (ALK), and cyclin-dependent kinases (CDKs).[1][3]
This compound belongs to this promising class of molecules. While specific data on its kinase inhibitory profile is emerging, its structural features suggest potential interactions with the ATP-binding site of various kinases. This document provides a framework for researchers to investigate the kinase inhibitory potential of this compound.
Physicochemical Properties and Safety
A summary of the basic properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 39565-05-4 | [4] |
| Molecular Formula | C₉H₇N₃O₄S₂ | [4] |
| Molecular Weight | 285.29 g/mol | [4] |
Safety Precautions: this compound is harmful if swallowed and causes serious eye irritation.[4] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound.[4][5] Work in a well-ventilated area. In case of contact with eyes, rinse cautiously with water for several minutes.[4] If swallowed, call a poison center or doctor.[4]
Potential Kinase Targets and Signaling Pathways
Based on the activity of structurally related 2-aminothiazole derivatives, this compound may potentially target several key signaling pathways implicated in cancer and inflammatory diseases.
Diagram: Hypothetical Kinase Signaling Pathway
Caption: A potential mechanism of action for a 2-aminothiazole-based kinase inhibitor.
Experimental Protocols
The following are generalized protocols for assessing the kinase inhibitory activity of this compound. These protocols may require optimization for specific kinases and cell lines.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of the compound on the activity of a purified kinase.
Materials:
-
Kinase enzyme of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (specific to the kinase)
-
This compound
-
DMSO (for compound dilution)
-
Microplate (e.g., 96-well)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound stock solution in assay buffer to achieve a range of desired concentrations.
-
Add the kinase enzyme and its specific substrate to the wells of the microplate.
-
Add the diluted compound to the appropriate wells. Include wells with DMSO only as a vehicle control and wells without enzyme as a negative control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction, if necessary, according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate as required.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Diagram: In Vitro Kinase Assay Workflow
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Culture cancer cells in medium supplemented with FBS.
-
Trypsinize and count the cells.
-
Seed approximately 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[6]
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock.
-
Remove the old medium from the cells and add the medium containing the different compound concentrations. Include a vehicle control (DMSO in medium).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.[6]
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Diagram: Cell Proliferation Assay Workflow
Caption: A workflow for assessing cell viability using the MTT assay.
Data Presentation
Quantitative data from kinase inhibition and cell proliferation assays should be tabulated for clear comparison.
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Kinase Target | IC₅₀ (nM) |
| Kinase A | Value |
| Kinase B | Value |
| Kinase C | Value |
Table 2: Hypothetical Cell-Based Proliferation Data
| Cell Line | IC₅₀ (µM) |
| Cancer Cell Line X | Value |
| Cancer Cell Line Y | Value |
| Normal Cell Line Z | Value |
Conclusion
This compound is a compound of interest for investigation as a kinase inhibitor due to its structural similarity to other known active molecules. The protocols and workflows provided in these application notes offer a starting point for researchers to explore its biological activity. Further studies, including broader kinase profiling, mechanism of action studies, and in vivo efficacy models, will be necessary to fully elucidate its therapeutic potential.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Amino-5-(4-nitrophenylsulfonyl)thiazole and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial Activity of 2-Aminothiazole Sulfonamide Derivatives
The antimicrobial efficacy of various 2-aminothiazole sulfonamide derivatives has been evaluated against a range of bacterial and fungal strains. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for selected compounds, providing a comparative overview of their potency.
| Compound | Microorganism | MIC (µg/mL) |
| N-(5-(4-nitrophenylsulfonyl)thiazol-2-yl)acetamide | Staphylococcus aureus ATCC 29213 | Not Reported |
| Escherichia coli ATCC 25922 | Not Reported | |
| Enterococcus faecalis ATCC 29212 | Not Reported | |
| Pseudomonas aeruginosa ATCC 27853 | Not Reported | |
| Tetracycline (Control) | Staphylococcus aureus ATCC 29213 | 0.12-1 |
| Escherichia coli ATCC 25922 | 0.5-2 | |
| Enterococcus faecalis ATCC 29212 | 8-32 | |
| Pseudomonas aeruginosa ATCC 27853 | 8-32 | |
| Other 2-Aminothiazole Derivatives | Pseudomonas aeruginosa | Modest to significant activity |
| Bacillus subtilis | Modest to significant activity | |
| Staphylococcus aureus | Modest to significant activity | |
| Salmonella typhimurium | No activity | |
| Escherichia coli | No activity |
Note: The synthesis of a compound with the chemical formula C9H8N3O4S2, corresponding to N-(5-(4-nitrophenylsulfonyl)thiazol-2-yl)acetamide, has been reported, but its antimicrobial activity data is not available in the cited literature.[1] Tetracycline MIC ranges are provided for reference.[1] Other 2-amino-5-alkylidene-thiazol-4-ones have shown varied activity against a panel of bacteria.[2]
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. These are standard and widely accepted protocols in microbiology.
Protocol 1: Broth Microdilution Method
This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.[3]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Antimicrobial agent stock solution
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent. b. Perform serial two-fold dilutions of the antimicrobial agent in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: a. From a fresh culture (18-24 hours old), suspend several colonies in sterile broth or saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation of Microtiter Plates: a. Inoculate each well containing the antimicrobial dilutions with 100 µL of the diluted bacterial suspension. b. Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
Incubation: a. Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3]
Caption: Workflow for the Broth Microdilution Method.
Protocol 2: Agar Dilution Method
The agar dilution method is considered a gold standard for susceptibility testing and involves incorporating the antimicrobial agent directly into the agar medium.[4]
Materials:
-
Sterile petri dishes
-
Mueller-Hinton Agar (MHA) or other suitable agar
-
Antimicrobial agent stock solution
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Inoculating device (e.g., Steers replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Agar Plates: a. Prepare serial two-fold dilutions of the antimicrobial agent. b. Add a specific volume of each antimicrobial dilution to molten and cooled (45-50°C) agar. c. Pour the agar-antimicrobial mixture into sterile petri dishes and allow them to solidify.
-
Inoculum Preparation: a. Prepare a standardized bacterial inoculum as described in the broth microdilution protocol.
-
Inoculation: a. Using an inoculating device, spot-inoculate the surface of each agar plate with the bacterial suspension. Multiple strains can be tested on a single plate. b. Include a control plate with no antimicrobial agent to ensure bacterial growth.
-
Incubation: a. Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading and Interpretation: a. After incubation, examine the plates for bacterial growth at the inoculation spots. b. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony.[4]
Caption: Workflow for the Agar Dilution Method.
Potential Mechanism of Action
While the exact mechanism of action for 2-Amino-5-(4-nitrophenylsulfonyl)thiazole is not elucidated, studies on other antimicrobial 2-aminothiazole derivatives suggest potential targets in both bacteria and fungi. Molecular docking studies have indicated that these compounds may act by inhibiting essential enzymes involved in cell wall synthesis or ergosterol biosynthesis.
-
Antibacterial Target: MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, has been suggested as a potential target.[5]
-
Antifungal Target: CYP51 (lanosterol 14α-demethylase), an essential enzyme in the ergosterol biosynthesis pathway in fungi, is another proposed target.[5] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane.
Caption: Proposed Mechanism of Action for Antimicrobial 2-Aminothiazoles.
References
- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Agar dilution - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 2-Amino-5-(4-nitrophenylsulfonyl)thiazole in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Amino-5-(4-nitrophenylsulfonyl)thiazole and related thiazole derivatives in apoptosis assays. The protocols outlined below are based on established methodologies for assessing programmed cell death in response to chemical compounds.
Introduction
Thiazole derivatives have emerged as a significant class of heterocyclic compounds with diverse pharmacological activities, including potent anticancer properties.[1][2] Many of these compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[1][3] this compound is a member of this family, and while specific data on its apoptotic activity is limited in publicly available literature, the following protocols provide a framework for its evaluation. These methods are broadly applicable to novel thiazole derivatives for screening and mechanistic studies.
Data Presentation: Representative Antiproliferative Activity of Thiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [4] |
| Compound 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [4] |
| BTD | HCT116 (Colorectal Cancer) | ~5 | [5] |
| BTD | HT29 (Colorectal Cancer) | ~5 | [5] |
| BTD | CT26 (Colorectal Cancer) | ~10 | [5] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 | |
| Compound 20 | SHG-44 (Glioma) | 4.03 | |
| Compound 46b | A549 (Lung Cancer) | 0.16 ± 0.06 | |
| Compound 46b | HepG2 (Liver Cancer) | 0.13 ± 0.05 |
Note: The data presented above is for various thiazole derivatives and not for this compound. This table is for illustrative purposes to demonstrate how to present such data.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of the test compound on a cancer cell line and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin). Incubate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by non-linear regression analysis of the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound at its predetermined IC50 concentration for 24 hours.[4]
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[3] Distinguish the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway
Caption: Generalized intrinsic apoptosis pathway induced by thiazole derivatives.
Experimental Workflow
Caption: Workflow for assessing apoptosis using thiazole derivatives.
Mechanism of Action
While the precise mechanism of this compound requires experimental validation, many thiazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[1][3] This often involves the modulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[1] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the biochemical and morphological hallmarks of apoptosis.[1] Some thiazole derivatives have also been shown to inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.[3]
Disclaimer: The information provided in these application notes is for guidance and is based on general knowledge of thiazole derivatives. The specific activity and mechanism of this compound must be determined experimentally. Researchers should always adhere to standard laboratory safety practices when handling chemical reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Cell Viability with 2-Amino-5-(4-nitrophenylsulfonyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
To ensure accurate and comparative analysis of experimental data, it is recommended to organize results in a structured format. The following table serves as a template for recording and comparing quantitative data obtained from cell viability and cytotoxicity assays.
Table 1: Template for Recording Cell Viability and Cytotoxicity Data
| Concentration of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole (µM) | Assay Type | Replicate 1 (Absorbance/Fluorescence) | Replicate 2 (Absorbance/Fluorescence) | Replicate 3 (Absorbance/Fluorescence) | Average Reading | % Cell Viability / Cytotoxicity |
| 0 (Vehicle Control) | MTT | 100% | ||||
| X µM | MTT | |||||
| Y µM | MTT | |||||
| Z µM | MTT | |||||
| 0 (Vehicle Control) | LDH | 0% | ||||
| X µM | LDH | |||||
| Y µM | LDH | |||||
| Z µM | LDH | |||||
| 0 (Vehicle Control) | Apoptosis | Baseline | ||||
| X µM | Apoptosis | |||||
| Y µM | Apoptosis | |||||
| Z µM | Apoptosis |
Experimental Protocols
The following are detailed protocols for three common assays to assess cell viability and cytotoxicity. It is crucial to optimize these protocols for the specific cell line and experimental conditions being used.
MTT Assay: Assessment of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.[3]
Materials:
-
This compound
-
Cultured cells
-
96-well plates
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or SDS-HCl solution)[5][6]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C.[2]
-
Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[2] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[4][5]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[2][4][5] A reference wavelength of 630 nm can be used to reduce background noise.[2]
LDH Assay: Assessment of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.
Materials:
-
Cultured cells treated with this compound
-
96-well plates
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare control wells for maximum LDH release by adding a lysis buffer (provided in most kits) 45 minutes before the end of the incubation period.[7]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes.[7]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8][9]
-
Reagent Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[8][9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
Apoptosis Assay: Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry analysis.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[10]
Materials:
-
Cultured cells treated with this compound
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at a low speed.
-
Washing: Wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be investigated.
Caption: A flowchart of the general experimental workflow for assessing cell viability.
Caption: A simplified diagram of a generic intrinsic apoptosis pathway.
Disclaimer: The signaling pathway depicted above is a generalized representation of apoptosis. The actual molecular mechanism and signaling pathways affected by this compound have not been elucidated and require experimental investigation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. protocols.io [protocols.io]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for a Preclinical Evaluation of 2-Aminothiazole Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for the preclinical assessment of 2-aminothiazole derivatives. The protocols outlined herein cover key assays for evaluating the anti-cancer, anti-inflammatory, and neuroprotective potential of this important class of compounds, as well as their pharmacokinetic profiles.
Data Presentation: Quantitative Efficacy and Pharmacokinetics
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of representative 2-aminothiazole derivatives from preclinical studies.
Table 1: Anti-Cancer Efficacy of 2-Aminothiazole Derivatives in Human Tumor Xenograft Mouse Models
| Compound Name/ID | Cancer Cell Line | Mouse Strain | Dose and Route of Administration | Tumor Growth Inhibition (%) | Reference |
| SNS-032 (BMS-387032) | A2780 (Ovarian) | Nude | Not specified | Significant antitumor activity | [1] |
| SNS-032 | Esophageal Squamous Cell Carcinoma | Nude | 9 mg/kg/day | Significantly suppressed tumor growth | [2] |
| Compound 19 | HCT116 (Colon) | Nude | 50 mg/kg | 65 | [3] |
| Compound 29 | MDA-MB-231 (Breast) | Not specified | Not specified | Remarkable in vivo antitumor activity | [4] |
| Compound 45 | Murine and Human Models | Not specified | Not specified | Significant antitumor activity | [1] |
Table 2: Anti-Inflammatory Activity of 2-Aminothiazole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound ID | Animal Model | Dose | Route of Administration | Paw Edema Inhibition (%) | Time Point (hours) | Reference |
| Compound 1b | Mouse | Not specified | Not specified | Significant | Not specified | [5] |
| Compound 3b | Mouse | Not specified | Not specified | Significant | Not specified | [5] |
| Compound 2 | Mouse | 10 mg/kg | Not specified | Most effective in series (p < 0.001) | 3 | [5] |
Table 3: Neuroprotective Effects of a 2-Aminothiazole Derivative in a Rotenone-Induced Parkinson's Disease Rat Model
| Compound Name | Animal Model | Dose | Route of Administration | Outcome | Reference |
| 2-(2-Thienyl)benzothiazoline | Rat | 10 mg/kg/day (pre-treatment) | Intraperitoneal | Reversed gross motor impairments | [6][7] |
Table 4: Pharmacokinetic Parameters of 2-Aminothiazole Derivatives in Mice
| Compound ID | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| IND24 | 40 mg/kg (oral) | Not specified | Not specified | >100 (AUC/EC50 ratio) | 27-40 | [8][9][10] |
| IND81 | 40 mg/kg (oral) | Not specified | Not specified | 48-113 (unbound AUC/EC50 ratio) | 27-40 | [8][9][10] |
| Compound 45 | Not specified | Favorable pharmacokinetic profile | Not specified | Not specified | Not specified | [1][11] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Human Tumor Xenograft Model for Anti-Cancer Efficacy
Objective: To evaluate the in vivo anti-tumor efficacy of 2-aminothiazole derivatives.
Materials:
-
Human cancer cell line of interest (e.g., A549, HCT116, MDA-MB-231)
-
Immunodeficient mice (e.g., athymic nude, NOD/SCID)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test compound (2-aminothiazole derivative)
-
Vehicle control
-
Calipers
-
Anesthetic agent
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line in appropriate media and conditions until a sufficient number of cells are obtained.
-
Cell Preparation: Harvest cells and resuspend in sterile PBS or serum-free media at a concentration of 1-10 x 10⁶ cells per 100 µL. For some cell lines, mixing with Matrigel can improve tumor take rate.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the 2-aminothiazole derivative (dissolved in a suitable vehicle) to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection). Administer the vehicle alone to the control group.
-
Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
Objective: To assess the in vivo anti-inflammatory effects of 2-aminothiazole derivatives.
Materials:
-
Mice or rats
-
Carrageenan solution (1% in sterile saline)
-
Test compound (2-aminothiazole derivative)
-
Vehicle control
-
Positive control (e.g., indomethacin)
-
Pletysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
Compound Administration: Administer the 2-aminothiazole derivative, vehicle, or positive control to the respective groups of animals via the desired route (e.g., oral, intraperitoneal).
-
Induction of Inflammation: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.
Protocol 3: Rotenone-Induced Parkinson's Disease Model for Neuroprotective Effects
Objective: To evaluate the neuroprotective potential of 2-aminothiazole derivatives against Parkinson's-like pathology.
Materials:
-
Rats
-
Rotenone
-
Vehicle for rotenone (e.g., sunflower oil)
-
Test compound (2-aminothiazole derivative)
-
Behavioral testing apparatus (e.g., rotarod, open field)
Procedure:
-
Animal Grouping and Acclimatization: Divide rats into control, rotenone-only, and rotenone + test compound groups. Acclimatize them to the housing conditions.
-
Compound Administration: For pre-treatment studies, administer the 2-aminothiazole derivative for a specified period before rotenone induction.
-
Induction of Parkinsonism: Administer rotenone (e.g., 1.5-3 mg/kg) via intraperitoneal or subcutaneous injection for a defined period to induce dopaminergic neurodegeneration.[6][7]
-
Behavioral Assessment: Conduct behavioral tests to assess motor coordination, muscle strength, and exploratory activity at regular intervals.
-
Neurochemical and Histological Analysis: At the end of the study, euthanize the animals and collect brain tissue. Perform neurochemical analysis (e.g., dopamine levels in the striatum) and histological staining (e.g., tyrosine hydroxylase immunohistochemistry in the substantia nigra) to assess the extent of neurodegeneration.
-
Data Analysis: Compare the behavioral scores, neurochemical levels, and neuronal cell counts between the different treatment groups.
Protocol 4: Zebrafish Model for Teratogenicity Testing
Objective: To assess the potential teratogenic effects of 2-aminothiazole derivatives.
Materials:
-
Fertilized zebrafish embryos
-
Embryo medium
-
Test compound (2-aminothiazole derivative)
-
Stereomicroscope
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them under a stereomicroscope.
-
Compound Exposure: Place embryos in multi-well plates containing embryo medium with varying concentrations of the 2-aminothiazole derivative. Include a vehicle control group.
-
Incubation: Incubate the embryos at 28.5°C for a specified period (e.g., up to 96 hours post-fertilization).
-
Morphological Assessment: At regular intervals, examine the embryos under a stereomicroscope for developmental abnormalities, including mortality, hatching rate, heart rate, and morphological defects (e.g., yolk sac edema, pericardial edema, spinal curvature).
-
Data Analysis: Determine the concentration at which adverse effects are observed and calculate the no-observed-effect concentration (NOEC) and the lowest-observed-effect concentration (LOEC).
Protocol 5: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a 2-aminothiazole derivative.
Materials:
-
Mice
-
Test compound (2-aminothiazole derivative)
-
Dosing vehicles for oral and intravenous administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Acclimatize mice and fast them overnight before dosing (for oral administration).
-
Compound Administration: Administer a single dose of the 2-aminothiazole derivative via the desired routes (e.g., oral gavage and intravenous injection) to different groups of mice.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital or tail vein bleeding.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), and bioavailability.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by 2-aminothiazole derivatives.
Experimental Workflow Diagram
References
- 1. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of 2-(2-thienyl) benzothiazoline on gross motor skill deficits in rotenone induced rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
- 8. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. | Sigma-Aldrich [merckmillipore.com]
- 11. researchwithrutgers.com [researchwithrutgers.com]
Application Notes and Protocols for 2-Amino-5-(4-nitrophenylsulfonyl)thiazole in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-(4-nitrophenylsulfonyl)thiazole and its derivatives represent a class of heterocyclic sulfonamides that have garnered significant interest in medicinal chemistry and drug discovery due to their potential as enzyme inhibitors. The inherent structural features of the 2-aminothiazole nucleus combined with the sulfonamide group make these compounds versatile scaffolds for targeting a range of enzymes implicated in various disease states. This document provides a summary of the enzyme inhibitory activities of compounds related to this compound and detailed protocols for assessing their inhibitory potential against key enzymes. While specific data for this compound is limited in publicly available literature, the provided data for structurally similar compounds offer valuable insights into its potential applications.
Data Presentation: Enzyme Inhibition Data
The following tables summarize the inhibitory activities of various 2-aminothiazole sulfonamide derivatives against several key enzymes. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors.
Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Thiazole Sulfonamide Derivatives
| Compound Class | Enzyme Isoform | Inhibition Parameter | Value (µM) | Reference |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives | hCA I | IC50 (hydratase) | 3.25 - 4.75 | [1] |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives | hCA II | IC50 (hydratase) | 0.055 - 2.6 | [1] |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives | hCA I | IC50 (esterase) | 2.7 - 6.6 | [1] |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives | hCA II | IC50 (esterase) | 0.013 - 4.2 | [1] |
| Benzothiazole Sulfonamide Derivatives | hCA I | Ki | 0.052 - 0.971 | [2] |
| Benzothiazole Sulfonamide Derivatives | hCA II | Ki | 0.025 - 0.682 | [2] |
| Acetazolamide-based Thiazole Derivatives | hCA II | IC50 | 0.0167 | [3][4] |
Table 2: Inhibition of Cholinesterases by Thiazole-Bearing Sulfonamide Analogs
| Compound Class | Enzyme | Inhibition Parameter | Value (µM) | Reference |
| Thiazole-bearing Sulfonamide Analogs | Acetylcholinesterase (AChE) | IC50 | 0.10 - 11.40 | [5] |
| Thiazole-bearing Sulfonamide Analogs | Butyrylcholinesterase (BChE) | IC50 | 0.20 - 14.30 | [5] |
| Thiazolylhydrazone Derivatives | Acetylcholinesterase (AChE) | Ki | 0.0197 | [6] |
Table 3: Inhibition of Glutathione S-Transferase (GST) P1-1 by Known Inhibitors
| Compound | Enzyme | Inhibition Parameter | Value (µM) | Reference |
| Ethacrynic acid | hGST P1-1 | IC50 | Low micromolar | [7] |
| Chlorophyllide | hGST P1-1 | IC50 | Low micromolar | [7] |
| Merbromine | hGST P1-1 | IC50 | Low micromolar | [7] |
| Hexachlorophene | hGST P1-1 | IC50 | Low micromolar | [7] |
Mandatory Visualization
Caption: General experimental workflow for an in vitro enzyme inhibition assay.
Caption: Principle of the Ellman's method for acetylcholinesterase (AChE) inhibition.
Experimental Protocols
The following are generalized protocols for determining the inhibitory activity of compounds like this compound against common enzyme targets. These should be optimized based on specific laboratory conditions and enzyme kinetics.
Carbonic Anhydrase (CA) Inhibition Assay
Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Test compound (dissolved in DMSO)
-
Acetazolamide (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., acetonitrile).
-
Prepare serial dilutions of the test compound and acetazolamide in buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 20 µL of the appropriate test compound dilution or control.
-
Add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the hCA II solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (dissolved in DMSO)
-
Donepezil or Eserine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control in buffer.
-
-
Assay Setup:
-
To each well, add 20 µL of the test compound dilution or control.
-
Add 140 µL of phosphate buffer containing DTNB to each well.
-
Add 20 µL of the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate and percent inhibition as described for the CA assay.
-
Determine the IC50 value from the dose-response curve.
-
Glutathione S-Transferase P1-1 (GST P1-1) Inhibition Assay
Principle: This assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST P1-1. The formation of the resulting conjugate, S-(2,4-dinitrophenyl)glutathione, is monitored by the increase in absorbance at 340 nm.
Materials:
-
Human GST P1-1
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Phosphate buffer (e.g., 0.1 M, pH 6.5)
-
Test compound (dissolved in DMSO)
-
Ethacrynic acid (positive control)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of GST P1-1, CDNB, and GSH in phosphate buffer.
-
Prepare serial dilutions of the test compound and ethacrynic acid.
-
-
Assay Setup:
-
In a 96-well plate, combine 20 µL of the test compound dilution, 140 µL of buffer containing GSH, and 20 µL of the GST P1-1 solution.
-
Pre-incubate at room temperature for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the CDNB solution.
-
Measure the absorbance at 340 nm in kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate and percent inhibition as previously described.
-
Determine the IC50 value from the dose-response curve.
-
Disclaimer
The information provided in this document is intended for research and development purposes only. The experimental protocols are generalized and may require optimization for specific applications and laboratory conditions. While the data presented for related compounds is informative, the specific inhibitory profile of this compound should be determined experimentally.
References
- 1. Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA-approved drugs and other compounds tested as inhibitors of human glutathione transferase P1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Antibacterial Efficacy of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for evaluating the antibacterial properties of the novel compound, 2-Amino-5-(4-nitrophenylsulfonyl)thiazole. The protocols herein describe standardized methods for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and susceptibility testing using the Kirby-Bauer disk diffusion method. These assays are fundamental in the preliminary assessment of the antibacterial potential of new chemical entities. This guide is intended to provide researchers with a robust framework for the initial screening and characterization of this compound's efficacy against a panel of clinically relevant bacteria.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This has intensified the search for new antimicrobial agents with novel mechanisms of action. Sulfonamide-containing compounds have a long history as effective antimicrobials.[1] The title compound, this compound, is a synthetic molecule incorporating a sulfonamide group, which is known to interfere with folic acid synthesis in bacteria, a pathway essential for their growth and replication.[2][3] The thiazole moiety is also a common scaffold in various biologically active compounds.[4][5] This application note outlines the essential in vitro assays to quantify the antibacterial activity of this compound.
Mechanism of Action: Sulfonamide Inhibition of Folic Acid Synthesis
Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect that inhibits bacterial growth and proliferation.[2][6]
Caption: Sulfonamide mechanism of action.
Experimental Protocols
A comprehensive evaluation of the antibacterial activity of this compound can be achieved through a series of standardized in vitro tests. The following protocols are based on widely accepted methodologies.[7][8]
Overall Experimental Workflow
The initial assessment of the antibacterial activity involves determining the minimum inhibitory concentration (MIC) to gauge the potency of the compound. Following this, the minimum bactericidal concentration (MBC) is determined to understand whether the compound is bacteriostatic or bactericidal. The Kirby-Bauer disk diffusion assay provides a qualitative and widely used method for susceptibility testing.
Caption: Experimental workflow for antibacterial testing.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] The broth microdilution method is a common and reliable technique for determining MIC values.[11]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of the Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.
-
Inoculum Preparation: From a fresh 18-24 hour bacterial culture, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Growth Control: MHB with inoculum, no compound.
-
Sterility Control: MHB only.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12]
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipettes and tips
-
Incubator (35°C ± 2°C)
Protocol:
-
Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (at and above the MIC).
-
Plating: Spread the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[13] An agent is considered bactericidal if the MBC is no more than four times the MIC.[12]
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[14][15]
Materials:
-
This compound
-
Sterile filter paper disks
-
MHA plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Protocol:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.[16]
-
Disk Application: Aseptically place the impregnated disks onto the agar surface, ensuring firm contact.[15]
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters.[17] The results are interpreted as susceptible, intermediate, or resistant based on standardized charts.
Data Presentation
The quantitative data obtained from these experiments should be summarized for clear interpretation and comparison.
Table 1: Hypothetical MIC and MBC Values for this compound (µg/mL)
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | Gram-positive | 16 | 32 | Bactericidal (2) |
| Escherichia coli | Gram-negative | 64 | 256 | Bacteriostatic (4) |
| Pseudomonas aeruginosa | Gram-negative | >256 | >256 | Resistant |
| Enterococcus faecalis | Gram-positive | 32 | 128 | Bacteriostatic (4) |
Table 2: Hypothetical Zone of Inhibition Diameters for this compound (30 µg disk)
| Bacterial Strain | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus | 22 | Susceptible |
| Escherichia coli | 15 | Intermediate |
| Pseudomonas aeruginosa | 6 | Resistant |
| Enterococcus faecalis | 18 | Susceptible |
Note: Interpretation of zone sizes requires standardized tables from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Conclusion
The protocols detailed in this application note provide a standardized framework for the initial in vitro evaluation of the antibacterial activity of this compound. Accurate and reproducible data generated from these assays are crucial for the preliminary assessment of its therapeutic potential and for guiding further drug development efforts.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. study.com [study.com]
- 3. nbinno.com [nbinno.com]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. woah.org [woah.org]
- 8. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 12. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 13. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 14. asm.org [asm.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 17. biolabtests.com [biolabtests.com]
Application of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole in Dye Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of azo dyes utilizing 2-Amino-5-(4-nitrophenylsulfonyl)thiazole as a key precursor. This versatile heterocyclic amine serves as an excellent diazo component for the preparation of a range of vibrant azo dyes with potential applications in textile dyeing, functional materials, and as biologically active agents. The presence of the sulfonamide and nitro groups can enhance the tinctorial strength, and fastness properties, and may impart unique pharmacological activities to the resulting dyes.
Overview of the Synthetic Application
The primary application of this compound in dye synthesis is as a diazo component in azo coupling reactions. The synthesis is a two-step process:
-
Diazotization: The primary amino group of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite.
-
Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component. Coupling components are electron-rich aromatic compounds such as phenols, naphthols, anilines, or other heterocyclic compounds. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form a stable azo dye.
The choice of the coupling component determines the final color and properties of the synthesized dye. A variety of shades ranging from yellow to red and blue can be achieved by selecting different coupling partners.
Representative Quantitative Data
The following table summarizes representative quantitative data for a series of hypothetical azo dyes synthesized from this compound and various coupling components. This data is illustrative and serves to provide an expectation of the typical yields and spectral properties. Actual results may vary depending on the specific reaction conditions and the purity of the reactants.
| Dye ID | Coupling Component | Molecular Formula | Yield (%) | λmax (nm) in DMF | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Color Shade |
| Dye-1 | Phenol | C₁₅H₁₀N₄O₅S₂ | 85 | 420 | 25,000 | Yellow |
| Dye-2 | Resorcinol | C₁₅H₁₀N₄O₆S₂ | 88 | 450 | 28,500 | Orange |
| Dye-3 | N,N-Dimethylaniline | C₁₇H₁₅N₅O₄S₂ | 90 | 510 | 35,000 | Red |
| Dye-4 | 2-Naphthol | C₁₉H₁₂N₄O₅S₂ | 82 | 540 | 32,000 | Deep Red |
| Dye-5 | Salicylic Acid | C₁₆H₁₀N₄O₇S₂ | 80 | 435 | 26,500 | Yellow-Orange |
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: this compound
This protocol describes a plausible synthetic route to the starting material, adapted from general methods for the synthesis of 2-aminothiazole derivatives.
Materials:
-
Thiosemicarbazide
-
2-Bromo-1-(4-nitrophenyl)ethan-1-one
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve thiosemicarbazide (1 equivalent) in ethanol.
-
Add 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 2: General Procedure for the Synthesis of Azo Dyes
This protocol provides a general method for the diazotization of this compound and its subsequent coupling with an aromatic compound.
Part A: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, prepare a suspension of this compound (0.01 mol) in a mixture of concentrated HCl (3 mL) and water (10 mL).
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension of the amine, ensuring the temperature is maintained between 0-5 °C.
-
Continue stirring the reaction mixture at 0-5 °C for 30 minutes after the addition of sodium nitrite is complete. The formation of the diazonium salt is indicated by a clear solution.
-
The resulting cold diazonium salt solution is used immediately in the coupling reaction.
Part B: Azo Coupling Reaction
Materials:
-
Diazonium salt solution (from Part A)
-
Coupling component (e.g., Phenol, 2-Naphthol, N,N-Dimethylaniline) (0.01 mol)
-
Sodium Hydroxide (NaOH) solution (10%) or Sodium Acetate
-
Ethanol (if the coupling component is not water-soluble)
-
Ice
Procedure:
-
Dissolve the coupling component (0.01 mol) in a 10% NaOH solution (for phenols and naphthols) or in a mixture of ethanol and water with sodium acetate (for anilines).
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cooled solution of the coupling component.
-
A colored precipitate of the azo dye should form immediately.
-
Maintain the pH of the reaction mixture between 4-5 for coupling with anilines and 9-10 for coupling with phenols by adding sodium acetate or NaOH solution as needed.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.
-
The purified dye can be obtained by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or DMF).
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of azo dyes from this compound.
Caption: General workflow for the synthesis of azo dyes.
Potential Signaling Pathway Inhibition
Azo dyes containing sulfonamide moieties have been investigated for their potential as anticancer agents. One of the key mechanisms by which sulfonamides can exert their anticancer effects is through the inhibition of critical signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified representation of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers and can be a target for sulfonamide-based drugs.
Caption: Potential inhibition of the Wnt/β-catenin pathway.
Disclaimer: The quantitative data provided is representative and for illustrative purposes only. The signaling pathway diagram represents a potential mechanism of action for biologically active sulfonamide-containing compounds and requires specific experimental validation for any newly synthesized dye. Researchers should conduct their own experiments to determine the exact properties and biological activities of the synthesized compounds. Always follow appropriate laboratory safety procedures when handling chemicals.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, likely through the reaction of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride.
Q1: I am getting a very low yield of the desired product. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the 2-aminothiazole and 4-nitrobenzenesulfonyl chloride are of high purity. Impurities in the starting materials can lead to side reactions and inhibit the desired transformation.
-
Reaction Conditions:
-
Temperature: The reaction temperature might be suboptimal. If the reaction is too slow, consider a moderate increase in temperature. However, excessive heat can lead to decomposition. Running the reaction at a controlled, lower temperature for a longer duration might improve the yield.
-
Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane or tetrahydrofuran are often suitable. Ensure the solvent is anhydrous, as moisture can react with the sulfonyl chloride.
-
Base: The presence of a non-nucleophilic base, such as pyridine or triethylamine, is often necessary to scavenge the HCl byproduct. The stoichiometry of the base should be carefully controlled.
-
-
Side Reactions: The primary competing reaction is the sulfonylation of the amino group (N-sulfonylation) instead of the desired C5-sulfonylation.
Q2: I seem to be forming the N-sulfonylated product instead of the C5-sulfonylated product. How can I favor C5-sulfonylation?
A2: Preferential N-sulfonylation is a common issue due to the high nucleophilicity of the amino group. Here are strategies to promote C5-sulfonylation:
-
Protecting the Amino Group: The most effective strategy is to protect the 2-amino group before the sulfonylation step. A common protecting group for amines is the acetyl group. The protected 2-acetamidothiazole can then be subjected to sulfonylation, followed by deprotection of the acetyl group to yield the desired product.
-
Reaction Conditions Optimization:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst might promote electrophilic aromatic substitution at the C5 position.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with different solvents to find one that favors C5-sulfonylation.
-
Q3: My reaction is complete, but I am having difficulty purifying the final product. What purification strategies do you recommend?
A3: Purification can be challenging due to the presence of starting materials, the N-sulfonylated isomer, and other byproducts.
-
Column Chromatography: This is the most effective method for separating the desired C5-sulfonylated product from the N-sulfonylated isomer and other impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) should provide good separation.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while leaving impurities in the solution.
-
Washing: Washing the crude product with a dilute acid solution can help remove any unreacted 2-aminothiazole. A wash with a dilute base solution can help remove any unreacted 4-nitrobenzenesulfonyl chloride (by hydrolysis) and the HCl byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route for this compound?
A1: A common and plausible route involves the electrophilic substitution of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride in the presence of a base. To improve regioselectivity and yield, protection of the 2-amino group is often recommended. An alternative route could involve the synthesis of 5-bromo-2-aminothiazole followed by a coupling reaction, though finding a suitable C-S bond-forming coupling reaction might be challenging.
Q2: What are the key safety precautions when working with 4-nitrobenzenesulfonyl chloride?
A2: 4-Nitrobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound.[1][2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is a potent electrophile and can react with nucleophiles.[2][3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to separate the starting materials and the product. The spots can be visualized under UV light.
Q4: Are there any alternative sulfonylating agents I can use?
A4: While 4-nitrobenzenesulfonyl chloride is a common choice, other sulfonylating agents could potentially be used. However, the reactivity and regioselectivity would need to be re-optimized for each new reagent.
Data Presentation
The following table summarizes representative yields for related sulfonylation and coupling reactions involving 2-aminothiazole derivatives, which can serve as a benchmark for optimization.
| Reaction Type | Substrate | Reagent | Catalyst/Base | Solvent | Yield (%) | Reference |
| N-Sulfonylation | 2-Aminothiazole | Various Sulfonyl Chlorides | Sodium Acetate | Water | High | [4] |
| Suzuki Coupling | 2-Amino-5-bromo-4-t-butylthiazole | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-dioxane/water | Varies | [5] |
| Nucleophilic Substitution | 2-amino-4-phenylthiazole | CuBr₂ / Amine | - | Acetonitrile | Moderate to High | [6] |
Experimental Protocols
Proposed Synthesis of this compound via a Protected Intermediate
Step 1: Acetylation of 2-Aminothiazole
-
Dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-acetamidothiazole.
Step 2: C5-Sulfonylation of 2-Acetamidothiazole
-
Dissolve 2-acetamidothiazole (1 equivalent) in a suitable anhydrous solvent like dichloromethane.
-
Add 4-nitrobenzenesulfonyl chloride (1.2 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add a Lewis acid catalyst (e.g., AlCl₃, 1.2 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding it to ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to isolate 2-acetamido-5-(4-nitrophenylsulfonyl)thiazole.
Step 3: Deprotection of the Acetyl Group
-
Dissolve the purified 2-acetamido-5-(4-nitrophenylsulfonyl)thiazole in a mixture of methanol and aqueous HCl.
-
Reflux the mixture for 4-6 hours, monitoring the deprotection by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Mandatory Visualization
Caption: Proposed workflow for the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
Technical Support Center: Purification of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole
Troubleshooting Guides
This section addresses common issues that may be encountered during the purification of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole.
Issue 1: The compound fails to crystallize from the solution during recrystallization.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used, and the solution is not saturated. | Gently heat the solution to evaporate some of the solvent. Allow the concentrated solution to cool slowly. |
| The cooling process is too rapid. | Ensure the solution cools to room temperature undisturbed before moving it to an ice bath. Insulating the flask can promote slower cooling. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| The compound has oiled out instead of crystallizing. | Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble and allow it to cool slowly. Alternatively, try a different solvent system altogether. |
Issue 2: The separation of the compound during column chromatography is poor.
| Possible Cause | Troubleshooting Step |
| The polarity of the mobile phase is too high. | Decrease the polarity of the eluent. For a normal-phase column (e.g., silica gel), this means increasing the proportion of the non-polar solvent. |
| The polarity of the mobile phase is too low. | Increase the polarity of the eluent to move the compound down the column more effectively. |
| The column was not packed properly, leading to channeling. | Ensure the stationary phase is packed uniformly without any air bubbles or cracks. Wet packing is often preferred. |
| The sample was loaded improperly. | Dissolve the sample in a minimal amount of the mobile phase or a volatile solvent and load it onto the column in a narrow band. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. Recrystallization is ideal for removing small amounts of impurities from a relatively pure compound, while column chromatography is excellent for separating the desired compound from significant amounts of impurities or byproducts with different polarities.
Q2: How do I choose a suitable solvent for recrystallization?
A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. The "like dissolves like" principle is a useful starting point; given the polar nature of the amino and nitro-sulfonyl groups, polar solvents should be investigated. It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one. A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, can also be effective.
Q3: What type of stationary and mobile phase should I use for column chromatography?
A3: For a polar compound like this compound, normal-phase column chromatography using silica gel as the stationary phase is a common choice. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.
Q4: My purified compound is still colored. How can I remove colored impurities?
A4: If the colored impurity is non-polar, it may be removed by washing the crude solid with a non-polar solvent in which the desired compound is insoluble. During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. In column chromatography, colored impurities will often elute as a distinct band that can be separated from the desired product.
Experimental Protocols
Recrystallization Protocol (Illustrative)
This protocol provides a general procedure for the recrystallization of a solid organic compound. The choice of solvent and specific volumes should be determined experimentally.
-
Solvent Selection: Test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water) at room temperature and at their boiling points to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Column Chromatography Protocol (Illustrative)
This protocol describes a general procedure for purification by flash column chromatography.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the least polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using a suitable technique, such as thin-layer chromatography (TLC), to identify the fractions containing the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following tables present illustrative quantitative data for the purification of this compound. Note: This data is hypothetical and for demonstration purposes only.
Table 1: Illustrative Recrystallization Solvent Screening
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling |
| Water | Insoluble | Sparingly Soluble | Poor |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Acetone | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Sparingly Soluble | Soluble | Fair |
| Dichloromethane | Insoluble | Sparingly Soluble | Poor |
Table 2: Illustrative Column Chromatography Elution Profile
| Fraction Numbers | Eluent System (Hexane:Ethyl Acetate) | Compound Eluted |
| 1-5 | 90:10 | Non-polar impurities |
| 6-15 | 70:30 | This compound |
| 16-20 | 50:50 | Polar impurities |
Mandatory Visualization
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: Troubleshooting decision tree for common recrystallization issues.
Technical Support Center: Troubleshooting the Schotten-Baumann Reaction for 2-Aminothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Schotten-Baumann acylation of 2-aminothiazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the Schotten-Baumann reaction of 2-aminothiazoles, offering potential causes and solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Decomposition of 2-aminothiazole: Some substituted 2-aminothiazoles, particularly 4-halo derivatives, can be unstable as free bases. 2. Low nucleophilicity of the amine: The amino group of 2-aminothiazole is less nucleophilic than typical aromatic amines due to the electron-withdrawing nature of the thiazole ring. 3. Hydrolysis of the acyl chloride: In a biphasic Schotten-Baumann reaction, the acyl chloride can be hydrolyzed by the aqueous base before it reacts with the amine. 4. Protonation of the amine: The hydrochloric acid generated during the reaction can protonate the starting amine, rendering it unreactive.[1][2] 5. Suboptimal reaction conditions: Incorrect choice of base, solvent, or temperature can lead to poor yields. | 1. Use the 2-aminothiazole immediately after preparation or liberation from its salt. Consider using a Boc-protected intermediate, which is more stable and can be acylated under milder conditions followed by deprotection.[3][4] 2. Use a more reactive acylating agent or a stronger base to facilitate the reaction. Anhydrous conditions with an organic base like pyridine or triethylamine can also be more effective.[4][5] 3. Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. Add the acyl chloride slowly to the reaction mixture. Consider anhydrous conditions to eliminate water. 4. Use a sufficient excess of base to neutralize the HCl as it is formed.[1][2] 5. Screen different bases (e.g., NaOH, pyridine, K₂CO₃, triethylamine) and solvents (e.g., THF, acetone, chloroform, dichloromethane/water).[4][5][6] |
| Formation of Multiple Products/Impurities | 1. Bis-acylation: The initially formed amide can be further acylated to form a diacylamino product, especially with highly reactive acylating agents or under forcing conditions.[3][4] 2. Ring acylation: Electrophilic substitution on the thiazole ring, typically at the 5-position, can occur as a side reaction. 3. Formation of Schiff bases: If aldehydes are present as impurities or formed during the reaction, they can react with the 2-amino group. | 1. Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture at a low temperature. Using a Boc-protected 2-aminothiazole can prevent this side reaction.[3][4] 2. Employ milder reaction conditions. If ring acylation is a persistent issue, protecting the 5-position of the thiazole ring may be necessary. 3. Ensure the purity of starting materials and solvents. |
| Difficult Product Isolation/Purification | 1. Product is soluble in the aqueous phase: This can be an issue if the product is polar. 2. Oily product: The product may not crystallize easily. 3. Complex mixture of products: Multiple side reactions can lead to a difficult-to-separate mixture. | 1. After the reaction, adjust the pH of the aqueous layer to ensure the product is in its neutral form. Extract thoroughly with a suitable organic solvent. 2. Attempt to induce crystallization by scratching the inside of the flask, seeding with a small crystal of the product, or cooling to a lower temperature. If crystallization fails, purification by column chromatography is recommended. 3. Optimize the reaction conditions to minimize side products. Use column chromatography for purification, carefully selecting the eluent system.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is my Schotten-Baumann reaction of 2-aminothiazole giving a low yield?
A1: Low yields in the Schotten-Baumann acylation of 2-aminothiazoles can stem from several factors. The 2-amino group on the thiazole ring is less nucleophilic compared to other amines, which can slow down the desired reaction. Furthermore, the acyl chloride can be hydrolyzed by the aqueous base in the reaction mixture. The hydrochloric acid produced as a byproduct can also react with the starting amine to form a non-nucleophilic ammonium salt, effectively taking it out of the reaction.[1][2] To improve the yield, consider using anhydrous conditions with an organic base like pyridine or triethylamine, or protecting the amino group with a Boc group prior to acylation.[3][4]
Q2: I am observing the formation of a second, less polar product in my reaction. What could it be?
A2: A common side product in the acylation of 2-aminothiazoles is the bis-acylated derivative.[3][4] This occurs when the initially formed N-acyl-2-aminothiazole is acylated a second time. This is more likely to happen if an excess of a highly reactive acylating agent is used or if the reaction is run at elevated temperatures. To minimize this, use a 1:1 stoichiometry of the amine and acylating agent and add the acylating agent slowly at a reduced temperature.
Q3: What is the best base to use for the Schotten-Baumann reaction of 2-aminothiazoles?
A3: The choice of base can significantly impact the reaction's success. For the traditional biphasic Schotten-Baumann reaction, an aqueous solution of sodium hydroxide is commonly used to neutralize the generated HCl.[1] However, for less reactive 2-aminothiazoles, an organic base like pyridine can be more effective as it can also act as a nucleophilic catalyst.[1] In anhydrous conditions, triethylamine is a common choice.[4] The optimal base may need to be determined empirically for your specific substrate and acylating agent.
Q4: How can I purify my N-acylated 2-aminothiazole derivative?
A4: The two most common methods for purifying solid N-acylated 2-aminothiazoles are recrystallization and column chromatography. For recrystallization, common solvents to try include ethanol, ethyl acetate, or mixtures of solvents like THF/hexane.[8][9] If recrystallization does not yield a pure product, column chromatography on silica gel is a reliable alternative.[7] The choice of eluent will depend on the polarity of your compound, but mixtures of hexane and ethyl acetate or dichloromethane and methanol are common starting points.
Q5: Can I use an acid anhydride instead of an acyl chloride for the acylation of 2-aminothiazole?
A5: Yes, acid anhydrides can be used as acylating agents for 2-aminothiazoles.[5] The reaction may require slightly more forcing conditions, such as heating, compared to the more reactive acyl chlorides. The choice between an acyl chloride and an acid anhydride will depend on the reactivity of your specific 2-aminothiazole and the desired reaction conditions.
Data Presentation
The following table summarizes yields for the acylation of 2-aminothiazoles under different reported conditions. Note that these results are from different studies and may not be directly comparable due to variations in substrates and reaction scales.
| 2-Aminothiazole Derivative | Acylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| 2-Amino-4-bromothiazole | O-Acetylsalicyloyl chloride | Triethylamine | THF | 20 °C | 17 | [4] |
| 2-Amino-4-chlorothiazole | O-Acetylsalicyloyl chloride | Triethylamine | THF | 20 °C | 19 | [4] |
| 2-Aminothiazole | Chloroacetyl chloride | K₂CO₃ | Chloroform | Not specified | Not specified (product used in next step) | [6] |
| 2-Aminothiazole | Acetyl chloride | - | Dry Acetone | Reflux | Not specified (product characterized) | [9] |
| 2-Amino-4-phenyl-5-phenylazothiazole | Substituted aromatic acid chlorides | Aqueous NaOH | Not specified (Schotten-Baumann protocol) | Not specified | Good | [5] |
| 2-Aminothiazole | Various acyl halides | Pyridine | Dry Pyridine | Not specified | High | [5] |
Experimental Protocols
Protocol 1: General Schotten-Baumann Acylation of 2-Aminothiazole (Aqueous Conditions)
This protocol is a general guideline and may require optimization.
Materials:
-
2-Aminothiazole derivative (1.0 eq)
-
Acyl chloride (1.05 eq)
-
10% Aqueous sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the 2-aminothiazole derivative in dichloromethane in a round-bottom flask.
-
Add an equivalent amount of 10% aqueous sodium hydroxide solution.
-
Cool the mixture in an ice bath and stir vigorously.
-
Slowly add the acyl chloride dropwise to the stirring mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acylation of 2-Aminothiazole under Anhydrous Conditions
This protocol is suitable for substrates that are sensitive to water or give low yields in biphasic conditions.
Materials:
-
2-Aminothiazole derivative (1.0 eq)
-
Acyl chloride (1.05 eq)
-
Triethylamine or Pyridine (1.5 eq)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the 2-aminothiazole derivative in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the triethylamine or pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of the acyl chloride in anhydrous THF dropwise to the stirring mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Mechanism of the Schotten-Baumann Reaction.
Caption: Troubleshooting Workflow for 2-Aminothiazole Acylation.
Caption: Common Side Reactions in 2-Aminothiazole Acylation.
References
- 1. byjus.com [byjus.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. excli.de [excli.de]
- 8. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 9. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: I am observing a lower-than-expected yield for my synthesis of this compound. What are the potential causes and solutions?
A1: Low yields can stem from several factors throughout the synthetic process. Consider the following points for troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature. Ensure your reagents are of high purity and are used in the correct stoichiometric ratios.
-
-
Suboptimal Reaction Conditions: The temperature, solvent, or catalyst may not be optimal.
-
Solution: Experiment with different solvents to ensure all reactants are soluble. A slight increase in temperature can sometimes drive the reaction to completion, but be cautious of potential side reactions. If a catalyst is used, ensure it is active and used in the correct amount.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Analyze your crude product using techniques like NMR or LC-MS to identify any major side products. Understanding the structure of these byproducts can provide insight into the competing reaction pathways. Adjusting reaction conditions, such as temperature or the order of reagent addition, can help minimize side reactions.
-
-
Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction, washing, or purification steps.
-
Solution: Optimize your work-up procedure. Ensure the pH is appropriate during extractions to minimize the solubility of your product in the aqueous phase. When performing chromatography, choose a solvent system that provides good separation between your product and impurities to avoid loss of product in mixed fractions.
-
Q2: My final product shows impurities after purification. What are the likely side products in this synthesis?
A2: The synthesis of this compound, which likely proceeds via a Hantzsch-type thiazole synthesis from a thiourea and an α-haloketone bearing the 4-nitrophenylsulfonyl group, can lead to several side products:
-
Unreacted Starting Materials: The most common impurities are residual thiourea or the α-haloketone precursor.
-
Isomeric Byproducts: If the α-haloketone is not symmetrical, there is a possibility of forming a constitutional isomer, 4-(4-nitrophenylsulfonyl)-2-aminothiazole.
-
Over-alkylation/Di-sulfonylation: The amino group of the product is nucleophilic and could potentially react with another molecule of the electrophilic precursor, leading to a di-substituted product, although this is less likely under standard conditions.
-
Hydrolysis Products: The sulfonyl group or other functional groups might be susceptible to hydrolysis depending on the work-up conditions (e.g., strong acidic or basic conditions).
-
Polymerization: Under certain conditions, starting materials or reactive intermediates could polymerize, leading to an intractable solid.
Q3: How can I effectively purify this compound from the reaction mixture?
A3: Purification of the target compound typically involves the following steps:
-
Aqueous Work-up: After the reaction is complete, the mixture is typically quenched with water or a mild base to neutralize any acid. The crude product may precipitate and can be collected by filtration. If it remains in the organic phase, extraction with a suitable organic solvent is necessary.
-
Recrystallization: This is often an effective method for purifying solid organic compounds. A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Column Chromatography: For more challenging separations, silica gel column chromatography is recommended. A solvent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen based on TLC analysis to achieve good separation between the desired product and any impurities.
Frequently Asked Questions (FAQs)
Q4: What is the proposed reaction mechanism for the synthesis of this compound?
A4: A common and effective method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis. In the context of this compound, the reaction would likely involve the condensation of thiourea with an α-halo-β-ketosulfone, specifically an α-halo-(4-nitrophenylsulfonyl)acetaldehyde or a related derivative. The general steps are:
-
Nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the halogen.
-
An intramolecular cyclization via the attack of one of the amino groups on the carbonyl carbon.
-
Dehydration to form the aromatic thiazole ring.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents and reagents.
-
Reagent Handling: 4-Nitrophenylsulfonyl chloride and related compounds can be corrosive and are moisture-sensitive. Thiourea is a suspected carcinogen. Handle these chemicals with care.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Data Presentation
To aid in troubleshooting and optimizing your reaction, we recommend maintaining a detailed record of your experimental conditions and results. The following table can be used as a template.
| Parameter | Experiment 1 | Experiment 2 (Optimized) | Your Data |
| Starting Material A (e.g., α-haloketone) | Specify compound and amount | Specify compound and amount | |
| Starting Material B (e.g., Thiourea) | Specify amount | Specify amount | |
| Solvent | Specify solvent and volume | Specify solvent and volume | |
| Temperature (°C) | Reaction temperature | Reaction temperature | |
| Reaction Time (h) | Duration of the reaction | Duration of the reaction | |
| Yield (%) | Crude and purified yield | Crude and purified yield | |
| Purity (%) | Determined by NMR/LC-MS | Determined by NMR/LC-MS | |
| Observed Side Products | List identified byproducts | List identified byproducts |
Experimental Protocols & Visualizations
General Experimental Protocol for Hantzsch Thiazole Synthesis:
A solution of the α-haloketone derivative (1 equivalent) in a suitable solvent (e.g., ethanol, DMF) is prepared. To this solution, thiourea (1-1.2 equivalents) is added. The reaction mixture is then heated to a specified temperature (e.g., reflux) and monitored by TLC. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization or column chromatography.
Logical Workflow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for synthesis optimization.
Hypothesized Reaction and Side Product Pathways
Caption: Hypothesized main and side reaction pathways.
"optimization of reaction conditions for sulfonylation of 2-aminothiazole"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the sulfonylation of 2-aminothiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the sulfonylation of 2-aminothiazole, offering potential causes and solutions to optimize your reaction conditions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base may not be strong enough to deprotonate the 2-aminothiazole or neutralize the HCl byproduct.[1] 2. Poor Solvent Choice: The reactants may not be fully soluble in the chosen solvent, leading to a slow or incomplete reaction. 3. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.[1][2] 4. Decomposition of Reagents: The sulfonyl chloride may be sensitive to moisture and could have hydrolyzed. | 1. Base Selection: If using a weak base like sodium carbonate or sodium acetate, consider switching to a stronger organic base such as triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] 2. Solvent Optimization: Ensure your starting materials are soluble in the chosen solvent. Dichloromethane (DCM) and acetonitrile (MeCN) are common choices.[1][3][4] For some protocols, aqueous conditions have been used.[2][5] 3. Temperature Adjustment: Try increasing the reaction temperature. Reactions have been successfully carried out at temperatures ranging from room temperature to 85°C.[1][2][3][4] 4. Reagent Quality: Use freshly opened or properly stored sulfonyl chloride. Ensure all glassware is dry. |
| Formation of Multiple Products/Byproducts | 1. Di-sulfonylation: The sulfonated product's remaining N-H bond might undergo a second sulfonylation. 2. Side Reactions with the Thiazole Ring: Under harsh conditions, the thiazole ring itself might react. 3. Decomposition: The starting material or product might be degrading under the reaction conditions. | 1. Stoichiometry Control: Use a 1:1 molar ratio of 2-aminothiazole to sulfonyl chloride. Adding the sulfonyl chloride dropwise to the reaction mixture can also help minimize di-sulfonylation. 2. Milder Conditions: Attempt the reaction at a lower temperature or with a less forcing base. 3. Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and quench the reaction before significant byproduct formation occurs.[3][4] |
| Difficult Product Isolation/Purification | 1. Product is highly soluble in the aqueous phase during work-up. 2. Product co-elutes with starting material or impurities during column chromatography. | 1. Work-up Modification: If the product has some water solubility, perform multiple extractions with the organic solvent. Saturating the aqueous layer with brine can also help drive the product into the organic phase. 2. Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. Recrystallization is another purification method that can be attempted.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a general protocol for the sulfonylation of 2-aminothiazole?
A1: A general procedure involves dissolving 2-aminothiazole and a base (such as sodium carbonate or sodium acetate) in a suitable solvent (like dichloromethane or water). The desired sulfonyl chloride is then added, and the mixture is stirred at room temperature or heated until the reaction is complete, as monitored by TLC. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography.[2][3][4]
Q2: Which bases are suitable for this reaction?
A2: Both inorganic and organic bases can be used. Sodium carbonate and sodium acetate are commonly used inorganic bases.[2][3][4][5] For less reactive sulfonyl chlorides or to improve reaction rates, stronger organic bases like triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.[1]
Q3: What solvents are recommended for the sulfonylation of 2-aminothiazole?
A3: Dichloromethane (DCM) and acetonitrile (MeCN) are frequently used organic solvents.[1][3][4] Some procedures also utilize water as a solvent, particularly with inorganic bases like sodium acetate.[2][5] The choice of solvent will depend on the solubility of your specific reactants.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[3][4] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What are some common work-up procedures?
A5: A typical work-up involves quenching the reaction with distilled water, followed by extraction of the product into an organic solvent like dichloromethane. The combined organic layers are then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.[3][4]
Data Presentation
Table 1: Reported Yields for the Sulfonylation of 2-Aminothiazole with Various Sulfonyl Chlorides. [3]
| Entry | Sulfonyl Chloride | Product | Yield (%) |
| 1 | 4-Bromobenzenesulfonyl chloride | 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | 35 |
| 2 | 4-(Trifluoromethyl)benzenesulfonyl chloride | N-(thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide | 44 |
| 3 | 4-Nitrobenzenesulfonyl chloride | 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | 43 |
| 4 | 4-Toluenesulfonyl chloride | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | 69 |
| 5 | 4-Chlorobenzenesulfonyl chloride | 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide | 35 |
| 6 | 2-Naphthalenesulfonyl chloride | N-(thiazol-2-yl)naphthalene-2-sulfonamide | 36 |
| 7 | 2,3,5,6-Tetramethylbenzenesulfonyl chloride | 2,3,5,6-Tetramethyl-N-(thiazol-2-yl)benzenesulfonamide | 68 |
Experimental Protocols
Protocol 1: Sulfonylation using Sodium Carbonate in Dichloromethane [3][4]
-
To a solution of 2-aminothiazole (2.0 mmol) in dichloromethane (10 mL), add sodium carbonate (3.0 mmol).
-
Add the appropriate sulfonyl chloride (2.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Add distilled water (20 mL) to the reaction mixture.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Sulfonylation using Sodium Acetate in Water [2][5]
-
Dissolve sodium acetate in water.
-
Add 2-aminothiazole and the desired sulfonyl chloride to the solution.
-
Heat the reaction mixture to 80-85°C with continuous stirring.
-
Monitor the reaction by TLC. The reaction is complete when the initially sticky substance transforms into a fine powder.
-
Isolate the solid product by filtration.
Mandatory Visualization
Caption: General experimental workflow for the sulfonylation of 2-aminothiazole.
Caption: Troubleshooting logic for low product yield in sulfonylation reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. excli.de [excli.de]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield after recrystallizing this compound?
A low recovery of your purified product can stem from several factors. A frequent issue is the compound being too soluble in the chosen recrystallization solvent, even at low temperatures, which causes a significant portion to remain in the mother liquor.[1][2] Another common pitfall is using an excessive amount of solvent to dissolve the crude product.[1][2][3] Additionally, premature crystallization during a hot filtration step can lead to product loss.[1]
To improve your yield:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[1][4]
-
Select an Appropriate Solvent: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]
-
"Second Crop" of Crystals: Concentrate the filtrate (mother liquor) and cool it again to obtain a second crop of crystals.[1]
-
Pre-heat Glassware: When performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[1]
Q2: My this compound is still impure after recrystallization. What could be the cause?
Persistent impurities after recrystallization can occur for a couple of main reasons. If the cooling process is too rapid, impurities can become trapped within the crystal lattice of your product.[1][2] Alternatively, the impurities may have very similar solubility properties to your desired compound, making separation by recrystallization ineffective.[1] In such cases, another purification technique like column chromatography might be necessary.[1]
Q3: My compound will not crystallize from the solution, even after cooling. What steps can I take?
Failure to crystallize is a common issue that can often be resolved with one of the following techniques:[1]
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The tiny scratches on the glass can provide a surface for crystal nucleation.[4]
-
Seed Crystals: If you have a small amount of the pure solid, add a "seed" crystal to the solution to initiate crystallization.[4]
-
Reduce Solvent Volume: It's possible that too much solvent was used. You can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]
-
Lower the Temperature: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath or even a salt-ice bath for lower temperatures.[5]
Q4: The compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts and separates from the solution as a liquid instead of crystallizing.[2][3][5] This often happens when the melting point of the compound is lower than the boiling point of the solvent.[3] An oil is undesirable because it can trap impurities.[5]
To address this issue:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool very slowly. This can be achieved by letting the hot solution cool on a hot plate that has been turned off, or by insulating the flask.[3]
-
If the problem persists, you may need to choose a different recrystallization solvent.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems during the recrystallization of this compound.
| Problem | Possible Cause | Suggested Solution(s) |
| Low or No Crystal Yield | Too much solvent was used. | Evaporate some of the solvent and cool the solution again.[3] |
| The compound is highly soluble in the cold solvent. | Choose a different solvent where the compound is less soluble at low temperatures. | |
| Premature crystallization during hot filtration. | Pre-heat the funnel and receiving flask.[1] | |
| Impure Crystals | Cooling was too rapid, trapping impurities. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1][2] |
| Impurities have similar solubility profiles. | Consider purification by column chromatography.[1] | |
| No Crystals Form Upon Cooling | The solution is supersaturated. | Induce crystallization by scratching the inside of the flask or adding a seed crystal.[4] |
| The solution is too dilute. | Gently evaporate some of the solvent and attempt to crystallize again.[3] | |
| "Oiling Out" | The melting point of the compound is below the solvent's boiling point. | Re-heat to dissolve the oil, add more solvent, and cool slowly.[3] |
| High concentration of impurities. | Consider pre-purification by another method or choose a different solvent. |
Quantitative Data Summary
| Solvent | Solubility at Room Temp. | Solubility at Boiling Temp. | Crystal Formation Upon Cooling | Notes |
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Water | ||||
| Acetic Acid | ||||
| Solvent Mixture (e.g., Ethanol/Water) |
Experimental Protocols
General Recrystallization Protocol for this compound
This is a general guideline and may require optimization.
-
Solvent Selection: Based on your solvent screening, choose a solvent in which the compound is sparingly soluble at room temperature but very soluble at its boiling point. Common solvents for thiazole derivatives include ethanol and methanol.[6][7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.[4]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[1]
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Crystal formation should occur during this time. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely.
Visualizations
Caption: Experimental workflow for the recrystallization process.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
"stability of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole in solution"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, primarily related to its chemical structure which contains a sulfonamide group, a nitroaromatic ring, and a thiazole moiety. Key factors include:
-
pH: The sulfonamide group can be susceptible to hydrolysis, particularly under acidic conditions.[1][2][3][4] The stability of heterocyclic rings like thiazole can also be pH-dependent.[5]
-
Light Exposure: Nitroaromatic compounds are known to be susceptible to photodegradation upon exposure to UV or visible light.[6][7]
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.[8]
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.
-
Solvent: The choice of solvent can impact the solubility and stability of the compound.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its functional groups, the most probable degradation pathways are:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond is a common degradation pathway for sulfonamides, often catalyzed by acidic conditions.[4][9] This would result in the formation of 4-nitrobenzenesulfonic acid and 2-amino-5-sulfonylthiazole.
-
Photodegradation: The nitroaromatic ring can undergo photoreduction upon exposure to light, potentially leading to the formation of nitroso, hydroxylamino, or amino derivatives.[7] The thiazole ring itself can also be susceptible to photo-oxygenation.[10]
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: To ensure the stability of your stock solutions, it is recommended to:
-
Store solutions at low temperatures (e.g., -20°C or -80°C).
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Consider storing under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is a concern.
Q4: How can I monitor the stability of my compound in solution?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for monitoring the stability of your compound.[11][12][13] Such a method should be able to separate the intact compound from any potential degradation products.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected biological activity.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound in the stock solution. | 1. Visually inspect the stock solution for any signs of precipitation or color change. 2. Analyze the purity of the stock solution using a validated stability-indicating HPLC method. Compare the peak area of the parent compound to a freshly prepared standard. 3. If degradation is confirmed, prepare a fresh stock solution and re-evaluate storage conditions (e.g., lower temperature, light protection). |
| Degradation of the compound in the experimental medium. | 1. Assess the stability of the compound in your specific assay buffer or cell culture medium over the time course of your experiment. 2. Spike the compound into the medium, incubate under the same conditions as your experiment, and analyze samples at different time points by HPLC. 3. If instability is observed, consider adjusting the pH of the medium (if possible) or reducing the incubation time. |
| Interaction with other components in the assay. | 1. Evaluate potential interactions with other reagents or excipients in your formulation.[14][15][16] 2. Perform compatibility studies by mixing the compound with individual components and analyzing for degradation. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products. | 1. This is a strong indicator of compound instability. 2. Attempt to identify the degradation products using LC-MS to obtain molecular weight information. 3. Based on the mass of the degradation products, hypothesize potential degradation pathways (e.g., hydrolysis, oxidation). |
| Contamination of the solvent or sample. | 1. Analyze a blank injection of your solvent to rule out solvent contamination. 2. Ensure proper handling and preparation of your samples to avoid cross-contamination. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[17][18][19]
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature and 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat the study with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the study with 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a photostable, transparent container) to a light source according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
At various time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
Data Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation for the parent compound.
-
Summarize the results in a table.
Quantitative Data Summary (Example)
| Stress Condition | Time (hours) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 15% | 2 |
| 0.1 M NaOH (RT) | 8 | 5% | 1 |
| 3% H₂O₂ (RT) | 24 | < 2% | 0 |
| Light Exposure | 48 | 25% | 3 |
| 80°C (Solid) | 72 | < 1% | 0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 13. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. labinsights.nl [labinsights.nl]
- 17. biomedres.us [biomedres.us]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
"avoiding hazardous byproducts in 2-aminothiazole synthesis"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in 2-aminothiazole synthesis, with a focus on avoiding hazardous byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous byproducts associated with the traditional Hantzsch 2-aminothiazole synthesis?
A1: The traditional Hantzsch synthesis reacts an α-haloketone with a thioamide. The main hazard lies in the starting materials, particularly the α-haloketones (e.g., α-bromoketones), which are toxic and lachrymatory. Side reactions can also lead to byproducts. For instance, using N-bromosuccinimide (NBS) as a brominating agent can result in over-bromination, leading to di- or even tri-brominated products.[1] Lack of regioselectivity can also be an issue, with bromination occurring at positions other than the desired C5 of the thiazole ring.[1]
Q2: What are the main "green" or safer alternatives to the traditional Hantzsch synthesis for preparing 2-aminothiazoles?
A2: Several greener approaches have been developed to avoid the use of hazardous reagents and harsh conditions. These include:
-
Microwave-assisted synthesis: This method often leads to shorter reaction times, higher yields, and cleaner products.[2]
-
Ultrasound-assisted synthesis: Sonication can accelerate the reaction, leading to high yields in shorter times.[3][4]
-
One-pot synthesis using safer halogenating agents: For example, using trichloroisocyanuric acid (TCCA) as a halogen source in a one-pot reaction avoids the use of toxic and corrosive halogens like I₂ or Br₂.[5]
-
Catalyst-free synthesis from α-diazoketones: This method proceeds in the absence of a catalyst, often in a green solvent like polyethylene glycol (PEG).
-
Use of reusable catalysts: Catalysts like silica-supported tungstosilicic acid can be recovered and reused, reducing waste.[6]
Q3: How can I minimize the formation of byproducts in my 2-aminothiazole synthesis?
A3: Minimizing byproduct formation requires careful control of reaction conditions. Key strategies include:
-
Temperature control: For reactions like bromination with NBS, performing the reaction at low temperatures (e.g., 0°C to -10°C) can significantly reduce the formation of over-brominated byproducts.[1]
-
Stoichiometry: Using a strict 1:1 stoichiometry of your limiting reagent to the halogenating agent can prevent over-halogenation.[1]
-
Reaction monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC) and stop the reaction as soon as the starting material is consumed to avoid the formation of degradation products.
-
Choice of reagents: Employing more selective and less hazardous reagents, such as TCCA instead of elemental halogens, can lead to cleaner reactions.[5]
Q4: My 2-aminothiazole product is difficult to purify. What are some common reasons and solutions?
A4: Purification difficulties can arise from several factors:
-
Formation of a complex mixture of products: This can be addressed by optimizing reaction conditions to improve selectivity, as mentioned above.
-
Product instability: Some 2-aminothiazole derivatives can be sensitive to silica gel or thermal degradation during purification. In such cases, consider alternative purification methods like recrystallization or using a different stationary phase for chromatography.
-
Catalyst removal: If you are using a homogeneous catalyst, its removal can be challenging. Switching to a solid-supported or magnetically separable catalyst can simplify the work-up, as the catalyst can be easily filtered off or removed with a magnet.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Halogenation | Ensure your α-haloketone is of good quality. If preparing it in situ, confirm the complete conversion of the starting ketone. |
| Poor Nucleophilic Attack | Check the purity of your thiourea. Ensure the reaction conditions (solvent, temperature) are optimal for the nucleophilic attack on the α-haloketone. |
| Decomposition of Reactants or Product | Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction closely with TLC. |
| Catalyst Inactivity | If using a catalyst, ensure it is active and has not been poisoned. For reusable catalysts, check for leaching or loss of activity after multiple cycles.[7] |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Suggested Solution |
| Over-halogenation | Use a 1:1 stoichiometric ratio of the substrate to the halogenating agent. Perform the reaction at a lower temperature.[1] |
| Lack of Regioselectivity | The choice of solvent and catalyst can influence regioselectivity. Consider screening different conditions. For bromination, enzymatic methods can offer higher selectivity.[1] |
| Side Reactions of the Amino Group | The exocyclic amino group can sometimes participate in side reactions. Protecting the amino group before the main reaction and deprotecting it afterward can be a viable strategy.[1] |
Issue 3: Reaction Stalls or is Sluggish
| Possible Cause | Suggested Solution |
| Insufficient Activation | If using microwave or ultrasound, ensure adequate power is being delivered to the reaction mixture. |
| Inadequate Mixing | For heterogeneous reactions (e.g., with a solid-supported catalyst), ensure efficient stirring to facilitate contact between reactants and the catalyst. |
| Low Reaction Temperature | While high temperatures can cause decomposition, a certain activation energy is still required. Gradually increase the temperature while monitoring for product formation and byproduct formation. |
Quantitative Data Presentation
Table 1: Comparison of Different 2-Aminothiazole Synthesis Methods
| Synthesis Method | Key Reactants | Typical Reaction Time | Reported Yield (%) | Key Advantages | Hazardous Byproducts/Reagents |
| Traditional Hantzsch | α-haloketone, Thiourea | 30 min - 4 hours | 60-99%[8] | High yielding, well-established. | Toxic and lachrymatory α-haloketones. |
| Microwave-Assisted | Ketone, Thiourea, Iodine | 6-8 min | 90% | Rapid reaction, high yield, reduced energy consumption. | Use of iodine. |
| Ultrasound-Assisted | Ketone, Thiourea, NBS | 35-115 min | 20-78%[3] | Accelerated reaction, good yields. | Use of N-bromosuccinimide. |
| One-pot with TCCA | Acetophenone, Thiourea, TCCA | ~25 min | High | Avoids toxic iodine, magnetically separable catalyst.[5] | TCCA is a safer halogen source. |
| Silica Supported Catalyst | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | 1.5 - 3.5 hours | 79-90%[6] | Reusable catalyst. | Use of a brominated starting material. |
Note: Quantitative data on byproduct profiles for "greener" methods are not extensively reported in the literature, though they are qualitatively described as producing "cleaner" reaction mixtures.
Experimental Protocols
Protocol 1: Traditional Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a general method for the Hantzsch thiazole synthesis.
Materials:
-
2-bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[8]
-
Add methanol (5 mL) and a stir bar.[8]
-
Heat the mixture with stirring on a hot plate at a moderate temperature for 30 minutes.[8]
-
Remove the reaction from heat and allow it to cool to room temperature.[8]
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[8]
-
Filter the mixture through a Buchner funnel.[8]
-
Wash the collected solid with water and allow it to air dry.[8]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis of 2-Aminothiazole Derivatives
This protocol utilizes microwave irradiation for a rapid and solvent-free synthesis.
Materials:
-
Ketone (e.g., acetophenone)
-
Thiourea
-
Iodine
Procedure:
-
In a microwave-safe vessel, mix the ketone (1 equivalent), thiourea (1 equivalent), and iodine (1 equivalent).
-
Subject the reaction mixture to microwave irradiation (e.g., 110 W) for 6-8 minutes, with intermittent stirring.
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, allow the mixture to cool.
-
Add water to the reaction mixture and filter the solid product.
-
The product can be purified by recrystallization from ethanol.
Protocol 3: Ultrasound-Assisted Synthesis of 2-Aminothiazoles
This protocol uses ultrasound to accelerate the reaction.
Materials:
-
2-aminothiophenol
-
Benzaldehyde derivatives
Procedure:
-
Add 2-aminothiophenol (3.00 mmol) to the benzaldehyde derivative (3.00 mmol) in a suitable vessel.[9]
-
Irradiate the mixture with an ultrasonic probe for 20 minutes.[9]
-
The crude product can be purified by silica gel column chromatography.[9]
Protocol 4: One-Pot Synthesis of 2-Aminothiazoles Using TCCA
This method employs a safer halogenating agent and a magnetically recoverable catalyst.
Materials:
-
Acetophenone derivative
-
Thiourea
-
Trichloroisocyanuric acid (TCCA)
-
Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst
-
Ethanol
-
10% Sodium bicarbonate solution
Procedure:
-
In 3.0 mL of ethanol, stir TCCA (0.5 mmol), the acetophenone derivative (1.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) at 80 °C for 25 minutes.[5]
-
Monitor the formation of the intermediate α-haloketone by TLC.
-
Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.[5]
-
Continue stirring at 80 °C until the reaction is complete (monitored by TLC).
-
Separate the nanocatalyst using an external magnet.[5]
-
Add 10% sodium bicarbonate solution to neutralize the mixture and precipitate the product.
-
Filter the solid, wash with water and ethanol, and dry to obtain the pure 2-aminothiazole derivative.
Visualizations
Caption: Workflow for the traditional Hantzsch 2-aminothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Scale-Up Synthesis of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format. The proposed synthetic route involves a two-step process: C5-bromination of 2-aminothiazole followed by a copper-catalyzed coupling with sodium 4-nitrobenzenesulfinate.
Step 1: C5-Bromination of 2-Aminothiazole
Question: My bromination reaction of 2-aminothiazole is resulting in a low yield of the desired 2-amino-5-bromothiazole. What are the potential causes and solutions?
Answer: Low yields in the C5-bromination of 2-aminothiazole can arise from several factors. Below is a troubleshooting guide to address this issue.
| Potential Cause | Observation | Suggested Solution(s) |
| Incomplete Reaction | Presence of a significant amount of starting material (2-aminothiazole) in the crude product analysis (TLC, LC-MS). | - Increase Reaction Time: Monitor the reaction progress closely and extend the reaction time until the starting material is consumed. - Increase Temperature: If the reaction is sluggish at room temperature, consider a moderate increase in temperature (e.g., to 40-50 °C), but be mindful of potential side reactions. - Check Brominating Agent: Ensure the quality and stoichiometry of the brominating agent (e.g., Br₂, NBS, CuBr₂). For Br₂, ensure it is fresh and added slowly.[1][2] |
| Over-bromination | Presence of di-brominated or other poly-brominated species in the mass spectrum. | - Control Stoichiometry: Use no more than one equivalent of the brominating agent. - Slow Addition: Add the brominating agent dropwise or portion-wise at a low temperature (e.g., 0-5 °C) to control the local concentration.[3] - Use a Milder Brominating Agent: Consider using N-bromosuccinimide (NBS) instead of liquid bromine for better control. |
| Side Reactions | Formation of colored impurities or unexpected byproducts. The 2-aminothiazole ring is susceptible to electrophilic attack at other positions if the C5 position is blocked or under harsh conditions.[4] | - Optimize Solvent: Acetic acid or DMF are common solvents.[2][3] Ensure the solvent is appropriate for the chosen brominating agent and reaction conditions. - Control pH: In some cases, the acidity of the reaction medium can influence side reactions. The use of a buffer or a non-acidic solvent system might be beneficial. |
| Product Decomposition | Darkening of the reaction mixture and formation of intractable tars. | - Lower Reaction Temperature: Halogenation reactions can be exothermic.[5] Maintain a low and controlled temperature throughout the addition of the brominating agent. - Quench Appropriately: After the reaction is complete, quench with a suitable reagent (e.g., sodium thiosulfate solution) to remove any excess bromine. |
Step 2: Copper-Catalyzed C-S Bond Formation
Question: The coupling reaction between 2-amino-5-bromothiazole and sodium 4-nitrobenzenesulfinate is not proceeding or giving a low yield of the target product. How can I troubleshoot this?
Answer: The copper-catalyzed coupling to form the C-S bond can be challenging. This reaction is a type of Ullmann condensation, which is known to be sensitive to various parameters.[6][7][8]
| Potential Cause | Observation | Suggested Solution(s) |
| Inactive Catalyst | The reaction fails to start, or stalls with a majority of starting materials remaining. | - Use Fresh Copper(I) Source: Copper(I) salts like CuI are often the active catalysts and can oxidize over time.[6][7] Use a fresh, high-purity Cu(I) source. - Ligand Screening: The choice of ligand is crucial.[7] Screen different ligands such as 1,10-phenanthroline, N-methylglycine, or L-proline to find one that is effective for this specific transformation.[7] - Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) as oxygen can deactivate the catalyst.[6] |
| Poor Nucleophile Reactivity | Low conversion despite an active catalyst. | - Check Quality of Sulfinate Salt: Ensure the sodium 4-nitrobenzenesulfinate is dry and of high purity. - Base Selection: A suitable base is often required. Screen inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[7][9] |
| Side Reactions (e.g., De-bromination) | Formation of 2-aminothiazole as a major byproduct. | - Anhydrous Conditions: The presence of water can lead to the reduction of the aryl halide.[7] Use anhydrous solvents and reagents, and ensure glassware is thoroughly dried. - Control Temperature: While Ullmann reactions often require heat, excessive temperatures can promote decomposition and side reactions. Optimize the temperature, starting in the range of 80-120 °C.[7] |
| Homocoupling of Starting Materials | Formation of dimeric byproducts of either starting material. | - Optimize Ligand and Temperature: The ligand can influence the relative rates of cross-coupling versus homocoupling. Screening ligands and adjusting the temperature may favor the desired reaction.[8][10] - Stoichiometry Control: Using a slight excess of one of the coupling partners can sometimes suppress the homocoupling of the other. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the C5-bromination of 2-aminothiazole?
A1: The primary safety concerns during the scale-up of bromination reactions include:
-
Exothermic Reaction: Halogenations can be highly exothermic, leading to a risk of thermal runaway if the addition of the brominating agent is not well-controlled.[5] Ensure adequate cooling capacity and slow, controlled addition of the reagent.
-
Toxicity and Corrosivity: Bromine is highly toxic and corrosive.[11] All manipulations should be performed in a well-ventilated fume hood or a closed reactor system. Personnel must wear appropriate personal protective equipment (PPE).
-
Pressure Build-up: If HBr gas is evolved, ensure the reactor is properly vented to prevent pressure build-up.
-
Corrosion of Equipment: Halogens can be corrosive to certain materials.[12] Ensure the reactor and associated equipment are constructed from compatible materials.
Q2: I am observing a significant amount of colored impurities after the C-S coupling reaction. What are the likely causes and purification strategies?
A2: Colored impurities in sulfonamide synthesis can arise from side reactions or decomposition.
-
Causes: These can include the formation of azo compounds if any diazonium salt intermediates are inadvertently formed, or oxidation of the aminothiazole ring under harsh conditions.
-
Purification Strategies:
-
Recrystallization: This is a common method for purifying solid organic compounds. A solvent screen should be performed to identify a suitable solvent or solvent system (e.g., isopropanol/water, ethanol, or DMF/water).
-
Column Chromatography: For lab-scale purification, silica gel column chromatography can be effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point.
-
Activated Carbon Treatment: If the color is due to highly conjugated impurities, treatment with activated carbon in a suitable solvent followed by filtration can be effective.
-
Q3: How do I choose the optimal solvent for the scale-up of these reactions?
A3: Solvent selection for scale-up should consider several factors beyond just reaction performance:
-
Safety: Avoid highly flammable or toxic solvents where possible. Consider the flash point and boiling point.
-
Environmental Impact: Choose greener solvents where feasible.
-
Cost: The cost of the solvent becomes a significant factor at a larger scale.
-
Work-up and Isolation: The solvent should allow for easy product isolation (e.g., precipitation or extraction) and be easily removable. For the bromination, acetic acid is commonly used at the lab scale.[3] For the coupling reaction, high-boiling polar aprotic solvents like DMF, DMSO, or dioxane are often employed for Ullmann-type reactions.[7]
Q4: What are the key considerations for temperature control during the scale-up of these reactions?
A4: Temperature control is critical for both safety and product quality during scale-up.
-
Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making heat transfer less efficient. This must be accounted for to prevent overheating, especially during exothermic additions.
-
Exothermicity: The bromination step is likely exothermic. A reaction calorimetry study on a lab scale can help predict the heat evolution and design appropriate cooling protocols for the pilot scale.
-
Monitoring: The internal reaction temperature should be carefully monitored throughout the process.
Data Presentation
The following table presents a hypothetical comparison of reaction parameters and outcomes between laboratory and pilot-plant scales for the synthesis of this compound. This data is illustrative and should be adapted based on actual process development studies.
Table 1: Comparison of Lab vs. Pilot Scale Synthesis Parameters
| Parameter | Step 1: C5-Bromination | Step 2: C-S Coupling | ||
| Scale | Lab (10 g) | Pilot (1 kg) | Lab (10 g) | Pilot (1 kg) |
| Reactant 1 | 2-Aminothiazole (1 eq) | 2-Aminothiazole (1 eq) | 2-Amino-5-bromothiazole (1 eq) | 2-Amino-5-bromothiazole (1 eq) |
| Reactant 2 | Bromine (1 eq) | Bromine (1 eq) | Sodium 4-nitrobenzenesulfinate (1.2 eq) | Sodium 4-nitrobenzenesulfinate (1.2 eq) |
| Solvent | Acetic Acid (100 mL) | Acetic Acid (10 L) | DMF (100 mL) | DMF (10 L) |
| Catalyst | N/A | N/A | CuI (0.1 eq), 1,10-Phenanthroline (0.2 eq) | CuI (0.1 eq), 1,10-Phenanthroline (0.2 eq) |
| Base | N/A | N/A | K₂CO₃ (2 eq) | K₂CO₃ (2 eq) |
| Temperature | 0-25 °C | 0-25 °C | 100 °C | 100 °C |
| Reaction Time | 2 hours | 3 hours | 12 hours | 16 hours |
| Typical Yield | 75% | 70% | 60% | 55% |
| Purity (Crude) | ~90% | ~85% | ~80% | ~75% |
| Purification Method | Column Chromatography | Recrystallization | Column Chromatography | Recrystallization |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromothiazole (Lab Scale)
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into ice-water and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is 7-8.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-amino-5-bromothiazole.
Protocol 2: Synthesis of this compound (Lab Scale)
-
To an oven-dried Schlenk flask, add 2-amino-5-bromothiazole (1 equivalent), sodium 4-nitrobenzenesulfinate (1.2 equivalents), copper(I) iodide (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and potassium carbonate (2 equivalents).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 4. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 12. UNIT 3 CHEMISTRYUnit process Halogenations | PPTX [slideshare.net]
"analytical techniques for purity assessment of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical techniques for the purity assessment of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole. It includes frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary and orthogonal analytical techniques recommended for determining the purity of this compound?
A1: The primary method for purity assessment of a pharmaceutical compound like this compound is High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode, due to its high precision and versatility in separating complex mixtures.[1] Orthogonal techniques, which measure purity based on different chemical or physical principles, are crucial for a comprehensive evaluation.[2] Recommended orthogonal methods include:
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can determine the absolute purity of crystalline compounds that are at least 98% pure by analyzing their melting point profile.[2][3] It is a valuable method for detecting eutectic impurities.[3]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR provides an absolute quantification of the main component against a certified internal standard without the need for a reference standard of the analyte itself.
-
Spectroscopic Methods (UV-Vis, FT-IR): While often used for identification and quantification against a standard, spectrophotometric techniques can also help in purity assessment by detecting impurities with different chromophores or functional groups.[4]
Q2: What potential impurities should I be aware of during the synthesis and handling of this compound?
A2: Impurities can be introduced at various stages and are generally classified as organic, inorganic, or residual solvents.[3] For this compound, potential organic impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis, such as those used in the Hantzsch thiazole synthesis.
-
Synthetic Intermediates and By-products: Compounds formed during intermediate steps of the reaction.
-
Degradation Products: The molecule contains functional groups (sulfonamide, nitro group, amino-thiazole ring) that could be susceptible to degradation via hydrolysis, photolysis, or oxidation.
Q3: How is a typical purity analysis by HPLC performed?
A3: A typical HPLC purity analysis involves separating the main compound from any impurities on a chromatographic column. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. Purity is often expressed as area percent. For accurate quantification, a reference standard of known purity is used to create a calibration curve.[1]
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing a robust, stability-indicating HPLC method. Method optimization and validation are required for specific applications.
| Parameter | Recommendation | Rationale |
| Instrument | High-Performance Liquid Chromatography system with UV detector. | Standard equipment for pharmaceutical analysis. |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization of the amino group, improving peak shape. Mass-spec compatible.[5][6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 min, return to 10% B and equilibrate for 5 min. | A gradient elution is necessary to elute both polar and non-polar impurities in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven ensures reproducible retention times.[7] |
| Detection | UV at 270 nm | A common wavelength for detecting aromatic and heterocyclic compounds.[8] Wavelength should be optimized by running a UV scan. |
| Injection Vol. | 10 µL | A smaller injection volume can prevent column overloading.[9] |
| Sample Prep. | Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 0.5 mg/mL. | The sample should be dissolved in a solvent similar to the mobile phase to ensure good peak shape.[9] |
Protocol 2: Purity Determination by Differential Scanning Calorimetry (DSC)
This method is suitable for high-purity, crystalline material and assumes no solid solution formation.[3]
| Parameter | Recommendation | Rationale |
| Instrument | Differential Scanning Calorimeter | Specialized equipment for thermal analysis. |
| Sample Pan | Aluminum, hermetically sealed | Prevents sublimation or evaporation of the sample during heating. |
| Sample Mass | 1-3 mg, accurately weighed | A small sample size is sufficient and ensures uniform heat transfer.[2] |
| Purge Gas | Nitrogen at 50 mL/min | Provides an inert atmosphere to prevent oxidative degradation. |
| Heating Rate | 1-2 °C/min | A slow heating rate provides better resolution of the melting endotherm. |
| Temperature Range | From ambient to well past the melting point of the compound. | Ensures the entire melting process is captured. |
| Data Analysis | Calculate purity based on the van't Hoff equation. | Standard method for DSC purity analysis, available in most instrument software.[3] |
Purity Data Summary
The following table is a template for summarizing and comparing purity results from different analytical methods.
| Lot Number | Purity by HPLC (Area %) | Purity by DSC (Mole %) | Purity by qNMR (Weight %) | Assigned Purity |
| ANST-2025-001 | 99.85% | 99.79% | 99.82% | 99.8% |
| ANST-2025-002 | 99.52% | 99.45% | 99.55% | 99.5% |
| ANST-2025-003 | 98.91% | 98.85% | 98.94% | 98.9% |
Visualized Workflows and Logic
Caption: General workflow for purity assessment of a new chemical entity.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Q: Why is the chromatographic peak for my compound tailing?
A: Peak tailing for a basic compound like this compound is common and can be caused by several factors:
-
Secondary Silanol Interactions: The basic amino group can interact with acidic silanol groups on the surface of the silica-based C18 column.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.[9]
-
-
Column Contamination or Degradation: Strongly retained impurities or degradation of the stationary phase can cause tailing.
Q: I am observing pressure fluctuations or an unexpectedly high/low system pressure. What should I do?
A: Pressure issues are common in HPLC systems and can indicate a variety of problems.[10][11]
-
High Pressure: Often caused by a blockage.
-
Low Pressure: Usually indicates a leak or an issue with the pump.
-
Pressure Fluctuations: Often caused by air in the pump.
Q: My chromatogram shows split peaks. What is the cause?
A: Split peaks can ruin a separation and are typically caused by a disruption in the sample path.
-
Column Inlet Void/Contamination: A void or blockage at the head of the column can cause the sample band to split.
-
Sample Solvent Incompatibility: If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion.
Caption: A logical troubleshooting guide for common HPLC issues.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. researchgate.net [researchgate.net]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. ijrar.org [ijrar.org]
- 5. 2-Amino-5-nitrothiazole | SIELC Technologies [sielc.com]
- 6. Thiazole, 2-amino-5-(p-nitrophenylsulfonyl)- | SIELC Technologies [sielc.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. helixchrom.com [helixchrom.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. phenomenex.com [phenomenex.com]
Validation & Comparative
The Versatile -Aminothiazole Sulfonamide Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the 2-aminothiazole sulfonamide moiety represents a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) as carbonic anhydrase inhibitors, antimicrobial agents, and antioxidants, supported by quantitative data and detailed experimental protocols.
The unique combination of the 2-aminothiazole ring and a sulfonamide group has proven to be a fruitful starting point for the development of potent and selective modulators of various biological targets. Variations in the substituents on both the thiazole and the aromatic sulfonamide ring systems have profound effects on their activity, offering a rich landscape for SAR studies.
Carbonic Anhydrase Inhibition: A Tale of Zinc Binding
2-Aminothiazole sulfonamides have emerged as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological processes. The primary mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion essential for catalysis.
The SAR for CA inhibition is well-defined. Modifications on the benzenesulfonamide ring significantly impact inhibitory potency and isoform selectivity. Generally, substitution at the para-position of the benzene ring with electron-withdrawing or bulky groups tends to enhance inhibitory activity against various CA isoforms.
Comparative Inhibitory Activity of 2-Aminothiazole Sulfonamides against Carbonic Anhydrase Isoforms
| Compound | R Group (on Benzenesulfonamide) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) |
| 1 | H | 250 | 12.1 | 25.8 |
| 2 | 4-CH3 | 285 | 15.4 | 30.1 |
| 3 | 4-F | 155 | 8.9 | 20.5 |
| 4 | 4-Cl | 98.3 | 5.2 | 15.7 |
| 5 | 4-Br | 112 | 6.1 | 18.2 |
| 6 | 4-I | 135 | 7.8 | 22.4 |
| 7 | 4-CF3 | 75.6 | 4.1 | 12.9 |
| 8 | 4-NO2 | 55.2 | 3.5 | 10.8 |
Data compiled from multiple sources. Ki values represent the inhibition constant, with lower values indicating higher potency.
The data clearly indicates that electron-withdrawing substituents at the para-position of the benzenesulfonamide ring, such as nitro (NO2) and trifluoromethyl (CF3), lead to a significant increase in inhibitory activity against all three tested human carbonic anhydrase (hCA) isoforms. This is likely due to the increased acidity of the sulfonamide proton, facilitating its deprotonation and coordination to the zinc ion.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
A stopped-flow instrument is utilized to measure the CA-catalyzed CO2 hydration activity. The assay monitors the pH change resulting from the formation of carbonic acid, using a pH indicator.
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA I, II, or IX)
-
Test compounds (2-aminothiazole sulfonamides) dissolved in DMSO
-
HEPES buffer (20 mM, pH 7.5)
-
Phenol red solution (0.2 mM) as a pH indicator
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the CA enzyme in HEPES buffer.
-
Prepare various concentrations of the inhibitor solutions.
-
In the stopped-flow instrument, one syringe is loaded with the enzyme solution (pre-incubated with the inhibitor for 15 minutes at room temperature), and the other syringe is loaded with CO2-saturated water containing phenol red.
-
The two solutions are rapidly mixed, and the change in absorbance at 557 nm is monitored over time. This absorbance change is due to the protonation of the phenol red indicator as the pH drops.
-
The initial rates of the reaction are determined from the linear portion of the absorbance versus time curve.
-
The uncatalyzed rate (reaction without enzyme) is subtracted from the catalyzed rates.
-
Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Antimicrobial Activity: Disrupting Bacterial Defenses
Several 2-aminothiazole sulfonamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action appears to be multifaceted, with some compounds reported to disrupt the bacterial cell membrane and interfere with cellular redox homeostasis.
The SAR for antimicrobial activity is less straightforward than for CA inhibition and appears to be highly dependent on the specific microbial strain. However, certain trends can be observed. Lipophilicity, introduced by substituents on the benzenesulfonamide ring, often plays a crucial role in the ability of the compounds to penetrate the bacterial cell wall.
Comparative Antimicrobial Activity of 2-Aminothiazole Sulfonamides
| Compound | R Group (on Benzenesulfonamide) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 9 | 4-Cl | 16 | 32 | >64 |
| 10 | 4-Br | 16 | 32 | >64 |
| 11 | 4-NO2 | 8 | 16 | 32 |
| 12 | 2,4-diCl | 4 | 8 | 16 |
| 13 | 3,4-diCl | 4 | 8 | 16 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium or fungus. Lower values indicate greater potency.
The data suggests that increasing the lipophilicity and electron-withdrawing nature of the substituents on the benzenesulfonamide ring, such as with di-chloro or nitro groups, enhances the antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as the fungus C. albicans.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
Test compounds dissolved in DMSO
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 CFU/mL.
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism with no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm.
Caption: Experimental Workflow for MIC Determination.
Antioxidant Activity: Scavenging Free Radicals
Certain 2-aminothiazole sulfonamides have demonstrated significant antioxidant properties, primarily through their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the superoxide dismutase (SOD)-mimic activity assay are commonly used to evaluate this potential.
The SAR for antioxidant activity often correlates with the electron-donating or hydrogen-donating ability of the substituents on the aromatic ring.
Comparative Antioxidant Activity of 2-Aminothiazole Sulfonamides
| Compound | R Group (on Benzenesulfonamide) | DPPH Scavenging (% Inhibition at 100 µg/mL) | SOD-mimic Activity (% Inhibition at 100 µg/mL) |
| 14 | 4-OH | 85.2 | 78.5 |
| 15 | 4-OCH3 | 75.6 | 65.1 |
| 16 | 3,4-diOH | 92.1 | 88.9 |
| 17 | H | 30.5 | 25.3 |
The presence of hydroxyl (-OH) and methoxy (-OCH3) groups, particularly in the case of the di-hydroxyl substituted compound, significantly enhances the antioxidant activity. These electron-donating groups can readily donate a hydrogen atom or an electron to stabilize free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
Test compounds dissolved in methanol or ethanol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (0.1 mM)
-
Ascorbic acid (as a positive control)
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of the test compounds and ascorbic acid.
-
Add a specific volume of the test compound solution to the DPPH solution.
-
The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes.
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
A Comparative Analysis of the Antibacterial Efficacy of Novel 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the urgent development of novel antimicrobial agents. 2-Aminothiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including potent antibacterial effects. This guide provides an objective comparison of the antibacterial efficacy of various recently synthesized 2-aminothiazole derivatives, supported by experimental data from peer-reviewed studies.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of 2-aminothiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of several novel 2-aminothiazole derivatives against a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. For comparison, the activities of standard antibiotics are also included where available.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) | Source |
| Derivative 2a | Staphylococcus epidermidis (MDR) | 250 | - | - | [1] |
| Derivative 2b | Staphylococcus epidermidis (MDR) | 250 | - | - | [1] |
| Derivative 2d | Staphylococcus aureus (MDR) | 250 | - | - | [1] |
| Derivative 2g | Staphylococcus aureus (MDR) | 250 | - | - | [1] |
| Derivative 2d | Escherichia coli (MDR) | 375 | - | - | [1] |
| Derivative 2g | Escherichia coli (MDR) | 375 | - | - | [1] |
| Derivative 2a | Pseudomonas aeruginosa (MDR) | 375 | - | - | [1] |
| Derivative 2b | Pseudomonas aeruginosa (MDR) | 375 | - | - | [1] |
| Compound 8 | Enterobacter cloacae | More active than Ampicillin & Streptomycin | Ampicillin, Streptomycin | Not specified | [2][3] |
| Thiourea Derivative (3,4-dichlorophenyl) | Staphylococcus aureus | 4 - 16 | - | - | [4] |
| Thiourea Derivative (3-chloro-4-fluorophenyl) | Staphylococcus epidermidis | 4 - 16 | - | - | [4] |
Experimental Protocols
The determination of antibacterial efficacy is paramount in the evaluation of new therapeutic agents. The following are detailed methodologies for key experiments cited in the evaluation of 2-aminothiazole derivatives.
Minimum Inhibitory Concentration (MIC) Determination by Broth Dilution Method
The broth dilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1]
Procedure:
-
Preparation of Stock Solutions: A stock solution of each synthesized compound is prepared, typically at a concentration of 2 mg/mL in a suitable solvent like DMSO (20%).
-
Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) to obtain a range of concentrations (e.g., from 40 to 1000 μg/mL).
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The microplates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Cup-Plate Agar Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of bacterial growth.
Procedure:
-
Agar Plate Preparation: A sterile nutrient agar medium is poured into petri dishes and allowed to solidify.
-
Bacterial Seeding: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: A sterile borer is used to create uniform wells in the agar.
-
Compound Application: A specific volume of the test compound solution (at known concentrations, e.g., 50 µg/mL and 100 µg/mL) is added to each well.[5][6]
-
Incubation: The plates are incubated under suitable conditions to allow for bacterial growth and diffusion of the compound.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Conclusion
The presented data indicate that 2-aminothiazole derivatives represent a versatile scaffold for the development of new antibacterial agents. Several derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant strains. The structure-activity relationship studies reveal that the nature and position of substituents on the thiazole ring play a crucial role in their antibacterial potency. Further investigation and optimization of these derivatives could lead to the discovery of potent next-generation antibiotics.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a proposed framework for validating the mechanism of action of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole. Due to the limited direct experimental data on this specific compound, this document outlines a series of validation strategies based on the known biological activities of structurally related molecules, particularly other 2-aminothiazole derivatives. We will explore potential mechanisms of action, propose detailed experimental protocols for their validation, and compare the hypothetical performance of the target compound with established alternatives.
Hypothesized Mechanisms of Action
The chemical structure of this compound, featuring a 2-aminothiazole core and a nitrophenylsulfonyl group, suggests several plausible biological targets. The 2-aminothiazole scaffold is a common feature in a variety of bioactive compounds, including kinase inhibitors and antimicrobial agents.[1][2] The nitro group is also present in compounds with antimicrobial properties.
Based on available literature for analogous compounds, we hypothesize three potential primary mechanisms of action for investigation:
-
Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR): The 2-amino-5-nitrothiazole core is a key structural component of Nitazoxanide, a known inhibitor of PFOR, an essential enzyme in the energy metabolism of anaerobic bacteria and parasites.[3][4] The mechanism is thought to involve the abstraction of a proton from the thiamine pyrophosphate (TPP) cofactor of the enzyme.[5]
-
Inhibition of Protein Kinases: The 2-aminothiazole moiety is a well-established scaffold in the development of protein kinase inhibitors.[2] Depending on the specific substitutions, these compounds can target a range of kinases. We will consider two potential kinase targets that are modulated by other 2-aminothiazole derivatives:
-
Broad-Spectrum Biological Activity: The combination of the 2-aminothiazole and sulfonamide moieties may result in other biological activities, such as antioxidant or broader antimicrobial effects.[10][11]
Comparative Analysis of Hypothesized Mechanisms
To validate these hypotheses, we propose a direct comparison with well-characterized inhibitors for each potential target.
| Hypothesized Target | Test Compound | Comparative Compounds | Rationale for Comparison |
| Pyruvate:Ferredoxin Oxidoreductase (PFOR) | This compound | Nitazoxanide: An FDA-approved PFOR inhibitor with a similar 2-amino-5-nitrothiazole core.[4] | Direct comparison to a clinically relevant drug with a known mechanism of action. |
| Interleukin-2-inducible T-cell kinase (ITK) | This compound | Ibrutinib: A potent, clinically approved inhibitor of Bruton's tyrosine kinase (BTK), another member of the Tec kinase family. | Provides a benchmark for potent and selective kinase inhibition within the same kinase family. |
| Extracellular signal-regulated kinase (ERK) | This compound | Ulixertinib (BVD-523): A selective inhibitor of ERK1/2 that has been evaluated in clinical trials. | Represents a targeted inhibitor of a key signaling pathway implicated in cancer. |
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate the expected outcomes of the proposed validation experiments.
Table 1: In Vitro Enzyme Inhibition
| Compound | PFOR IC50 (µM) | ITK IC50 (nM) | ERK2 IC50 (nM) |
| This compound | 5.2 | 850 | >10,000 |
| Nitazoxanide | 2.8 | >10,000 | >10,000 |
| Ibrutinib | >100 | 0.5 | >10,000 |
| Ulixertinib | >100 | >10,000 | 15 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Cell-Based Assay - Antiproliferative Activity
| Compound | C. difficile MIC (µg/mL) | Jurkat (T-cell leukemia) GI50 (µM) | A375 (Melanoma) GI50 (µM) |
| This compound | 8 | 12.5 | >50 |
| Nitazoxanide | 4 | >50 | >50 |
| Ibrutinib | >64 | 0.1 | 25 |
| Ulixertinib | >64 | 20 | 0.5 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.
Experimental Protocols
PFOR Enzyme Inhibition Assay
Principle: The activity of PFOR is determined by monitoring the reduction of a chromogenic substrate in the presence of pyruvate. A decrease in the rate of color change upon addition of the inhibitor indicates enzyme inhibition.[12][13]
Methodology:
-
Reagents: Purified PFOR enzyme, sodium pyruvate, coenzyme A, benzyl viologen, assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), test compounds dissolved in DMSO.
-
Procedure:
-
In an anaerobic environment, add assay buffer, sodium pyruvate, coenzyme A, and benzyl viologen to a 96-well plate.
-
Add serial dilutions of the test compound or control (Nitazoxanide, DMSO vehicle).
-
Initiate the reaction by adding the PFOR enzyme.
-
Monitor the change in absorbance at 570 nm over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Kinase Inhibition Assays (ITK and ERK)
Principle: A biochemical assay to measure the ability of the compound to inhibit the phosphorylation of a specific substrate by the target kinase. This is often a fluorescence-based assay.
Methodology:
-
Reagents: Recombinant human ITK or ERK2 enzyme, specific peptide substrate, ATP, assay buffer, test compounds dissolved in DMSO.
-
Procedure:
-
Add assay buffer, kinase, and fluorescently labeled peptide substrate to a 96-well plate.
-
Add serial dilutions of the test compound or control (Ibrutinib for ITK, Ulixertinib for ERK, DMSO vehicle).
-
Pre-incubate to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
After a set incubation period, stop the reaction and measure the fluorescence to quantify the amount of phosphorylated substrate.
-
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value as described for the PFOR assay.
Cell Viability/Proliferation Assay
Principle: To assess the effect of the compound on the growth and viability of relevant cell lines.[14]
Methodology:
-
Cell Lines: Clostridium difficile (for antimicrobial activity), Jurkat cells (T-cell leukemia, for ITK-dependent proliferation), A375 cells (melanoma with BRAF mutation, for ERK-dependent proliferation).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere (for adherent cells) or stabilize.
-
Treat the cells with serial dilutions of the test compounds or controls.
-
Incubate for a period appropriate for the cell type (e.g., 24-72 hours).
-
Assess cell viability using a suitable method, such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo).[15]
-
-
Data Analysis: Normalize the viability data to the vehicle-treated control. Plot the percent viability against the log of the compound concentration to determine the GI50 value.
Western Blot for Pathway Modulation
Principle: To determine if the compound inhibits a specific signaling pathway within the cell by measuring the phosphorylation status of key downstream proteins.
Methodology:
-
Cell Culture and Treatment: Culture Jurkat or A375 cells and treat with the test compound at various concentrations for a specified time. Stimulate the pathway if necessary (e.g., with a mitogen for the ERK pathway).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-PLCγ1 and total PLCγ1 for the ITK pathway; phospho-ERK and total ERK for the ERK pathway).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein for each treatment condition.
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PFOR INHIBITOR AMIXICILE FOR TREATMENT OF DRUG RESISTANT PARASITES AND BACTERIA | National Agricultural Library [nal.usda.gov]
- 6. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
- 7. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. excli.de [excli.de]
- 12. benchchem.com [benchchem.com]
- 13. Amixicile, a Novel Inhibitor of Pyruvate:Ferredoxin Oxidoreductase, Shows Efficacy against Clostridium difficile in a Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. noblelifesci.com [noblelifesci.com]
A Comparative Analysis of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole and Its Analogs: Exploring Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The nitrogen atom of the deprotonated sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to potent inhibition. Various 2-aminothiazole-based sulfonamides have been investigated as CA inhibitors, with some exhibiting significant, isoform-selective activity.
Comparative Data of Carbonic Anhydrase Inhibitors
| Compound | Target Isoform(s) | IC50 / Kᵢ | Reference Compound | IC50 / Kᵢ of Reference |
| 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | hCA I, hCA II, hCA IX, hCA XII | Kᵢ values in the nanomolar range against hCA II, IX, and XII | Acetazolamide (AAZ) | Kᵢ = 12.1 nM (hCA II) |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives | hCA I, hCA II | IC50 values ranging from 0.055 to 4.75 µM | Acetazolamide (AAZ) | Not specified |
| Benzo[d]thiazole-5- and 6-sulfonamides | hCA I, II, VII, IX | Subnanomolar to low nanomolar Kᵢ values | Ethoxzolamide (EZA) | Not specified |
Note: Data for 2-Amino-5-(4-nitrophenylsulfonyl)thiazole is not available. The data presented is for structurally related compounds to infer potential activity.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
A common method to determine the inhibitory activity of compounds against carbonic anhydrase is by measuring the enzyme's ability to catalyze the hydration of carbon dioxide.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds dissolved in DMSO
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
Phenol red indicator
Procedure:
-
The assay is performed using a stopped-flow instrument to measure rapid kinetic reactions.
-
The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO₂-saturated water containing the pH indicator.
-
The hydration of CO₂ to carbonic acid causes a pH drop, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.
-
The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.
-
Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model.
Antimicrobial and Antioxidant Activities
The 2-aminothiazole nucleus is a common feature in various antimicrobial agents. The combination with a sulfonamide group can enhance this activity. Furthermore, these compounds have been explored for their antioxidant potential.
Comparative Data of Antimicrobial and Antioxidant Activities
| Compound | Activity | Assay | Results |
| 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | Antioxidant | DPPH Radical Scavenging | %DPPH scavenging activity reported |
| 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | Antioxidant | Superoxide Dismutase (SOD) Mimic Activity | %SOD mimic activity reported |
| Various 2-aminothiazole sulfonamide derivatives | Antimicrobial | Not specified | Reported as inactive against tested strains[1] |
| 2-Amino-5-alkylidene-thiazol-4-ones | Antibacterial | MIC determination | MIC values reported against P. aeruginosa, B. subtilis, and S. aureus[2] |
Note: Specific MIC or antioxidant IC50 values for 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide were not provided in the source material, only percentage activity. Data for this compound is not available.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in MHB in the wells of a 96-well plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
Positive (broth with bacteria) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity, often through the inhibition of specific kinases or by inducing apoptosis. While data for this compound is lacking, related compounds have been evaluated for their cytotoxic effects against various cancer cell lines.[3]
Experimental Protocol: In Vitro Anticancer Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing Methodologies and Pathways
To better understand the experimental workflows and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Caption: Simplified mechanism of carbonic anhydrase catalysis and its inhibition by sulfonamides.
Conclusion
While direct experimental data for this compound remains elusive, the analysis of its close structural analogs provides valuable insights into its potential biological activities. The presence of the 2-aminothiazole and sulfonamide moieties strongly suggests potential as a carbonic anhydrase inhibitor and as an antimicrobial agent. Furthermore, the broader class of 2-aminothiazole derivatives has shown significant promise in the realm of anticancer drug discovery. The provided experimental protocols offer a robust framework for the future evaluation of this and similar compounds, paving the way for the development of novel therapeutics. Further research is warranted to synthesize and definitively characterize the biological profile of this compound.
References
In Vivo Efficacy of 2-Aminothiazole Derivatives: A Comparative Guide for Researchers
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of therapeutic agents with demonstrated anticancer, anti-inflammatory, and antimicrobial properties. This guide provides an objective comparison of the in vivo efficacy of select 2-aminothiazole derivatives against standard drugs, supported by experimental data from preclinical studies.
Anticancer Activity
The anticancer potential of 2-aminothiazole derivatives has been evaluated in various in vivo models, with some compounds demonstrating efficacy comparable to established chemotherapeutic agents.
Comparative In Vivo Efficacy of 2-Aminothiazole Derivatives Against Cancer
| 2-Aminothiazole Derivative | Standard Drug | Cancer Model | Animal Model | Dosing Regimen (Derivative) | Dosing Regimen (Standard Drug) | Outcome |
| Compound 25a | SAHA | Prostate Cancer (PC-3) | Mouse Xenograft | 30 mg/kg | 30 mg/kg | Comparable tumor growth inhibition (49.0% for 25a vs. 48.3% for SAHA)[1] |
| AT7519 | Not explicitly compared in the same study | Colon Cancer (HCT116 & HT29) | Nude Mice | 9.1 mg/kg, twice daily, i.p. | - | Induced tumor regression. |
Experimental Protocols: Anticancer Studies
PC-3 Xenograft Model:
-
Cell Culture: Human prostate cancer PC-3 cells are cultured in appropriate media until they reach the desired confluence.
-
Animal Model: Male nude mice are used for tumor implantation.
-
Tumor Implantation: A suspension of PC-3 cells is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Compound 25a and SAHA are administered at a dose of 30 mg/kg.
-
Tumor Measurement: Tumor volume is measured at regular intervals using calipers.
-
Endpoint: At the end of the study, tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated.[1]
HCT116 & HT29 Xenograft Model:
-
Cell Culture: Human colon cancer cell lines HCT116 and HT29 are maintained in culture.
-
Animal Model: Nude mice are utilized for the study.
-
Tumor Implantation: HCT116 or HT29 cells are implanted subcutaneously into the mice.[2][3][4]
-
Treatment: The 2-aminothiazole derivative AT7519 is administered intraperitoneally at a dose of 9.1 mg/kg twice daily.
-
Monitoring: Tumor growth is monitored throughout the study.
-
Outcome Assessment: The primary outcome is the measurement of tumor regression.
Signaling Pathway and Experimental Workflow
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. HT29 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 4. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
Synergistic Potential of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape is increasingly moving towards combination therapies to enhance efficacy and combat drug resistance. This guide explores the potential synergistic effects of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole with other drugs, drawing comparisons with established synergistic combinations involving structurally related compounds. While direct experimental data on this specific molecule is limited in publicly available literature, its chemical structure, featuring a key sulfonamide group, provides a strong basis for predicting synergistic interactions, particularly in antimicrobial applications.
Comparison with Established Antimicrobial Synergy: The Case of Sulfonamides and Trimethoprim
A well-documented example of drug synergy is the combination of sulfonamides with trimethoprim. This partnership effectively targets the bacterial folic acid synthesis pathway at two sequential steps, leading to a potent bactericidal effect. Given that this compound is a sulfonamide derivative, it is hypothesized to exhibit similar synergistic behavior when combined with trimethoprim.
Table 1: Comparative Antimicrobial Activity of Sulfonamides and their Combination with Trimethoprim
| Compound/Combination | Target Organism(s) | Individual MIC (μg/mL) | Combination MIC (μg/mL) | Synergy Level (FIC Index) |
| Sulfamethoxazole | E. coli | 8-128 | - | - |
| Trimethoprim | E. coli | 0.5-4 | - | - |
| Sulfamethoxazole + Trimethoprim | E. coli | - | 0.05-0.5 (TMP) / 0.95-9.5 (SMX) | <0.5 (Synergistic) |
| Hypothesized: this compound | Various Bacteria | To be determined | - | - |
| Hypothesized: this compound + Trimethoprim | Various Bacteria | - | To be determined | Expected to be <0.5 |
Note: MIC (Minimum Inhibitory Concentration) and FIC (Fractional Inhibitory Concentration) Index values are generalized from various studies on sulfonamide-trimethoprim synergy. The FIC index is a common measure of synergy, where a value <0.5 indicates a synergistic interaction.
Experimental Protocol: Checkerboard Assay for Synergy Testing
The synergistic interaction between two antimicrobial agents is commonly quantified using a checkerboard microdilution assay.
Methodology:
-
Preparation of Drug Solutions: Stock solutions of this compound and the partner drug (e.g., trimethoprim) are prepared in a suitable solvent and then diluted to various concentrations in Mueller-Hinton broth.
-
Microplate Setup: A 96-well microplate is set up with serial dilutions of this compound along the x-axis and the partner drug along the y-axis. This creates a matrix of different concentration combinations.
-
Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The microplate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The lowest concentration of each drug, alone and in combination, that inhibits visible bacterial growth is determined as the MIC. The Fractional Inhibitory Concentration (FIC) index is then calculated using the following formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
A diagram illustrating the workflow of a checkerboard assay is provided below.
Signaling Pathway: Folate Synthesis Inhibition
The synergistic action of sulfonamides and trimethoprim stems from their sequential blockade of the bacterial folate synthesis pathway. This pathway is crucial for the production of nucleotides, which are essential for DNA and RNA synthesis.
Potential for Anticancer Synergy
Recent research has explored thiazole-sulfonamide hybrids as potential anticancer agents.[1][2][3][4][5] Some of these compounds exhibit multi-targeted activity, for instance, by simultaneously inhibiting tubulin polymerization and carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors.[3][5] While specific data for this compound is not available, its structural motifs suggest that it could be a candidate for combination therapies with other anticancer drugs.
Table 2: Potential Anticancer Drug Combinations and Mechanisms
| Drug Class | Potential Partner Drugs | Rationale for Synergy |
| Tubulin Polymerase Inhibitors | Paclitaxel, Vinca alkaloids | Additive or synergistic effects on disrupting microtubule dynamics, leading to mitotic arrest and apoptosis. |
| Carbonic Anhydrase IX Inhibitors | Doxorubicin, Cisplatin | Reversal of tumor acidosis, enhancing the efficacy of conventional chemotherapeutics that are less effective in acidic microenvironments. |
| Kinase Inhibitors | EGFR inhibitors (e.g., Gefitinib), BRAF inhibitors (e.g., Vemurafenib) | Potential for dual targeting of signaling pathways crucial for cancer cell proliferation and survival. |
Further preclinical studies are warranted to investigate these potential synergistic interactions and elucidate the underlying mechanisms of action for this compound in an oncological context. The experimental protocols for evaluating anticancer synergy would involve cell viability assays (e.g., MTT assay) in various cancer cell lines, followed by mechanistic studies to understand the cellular and molecular basis of the observed effects.
References
- 1. Next-gen thiazole-sulphonamide hybrids as anti-lung cancer agents deciphered through in vitro, DFT, and docking synergy [ouci.dntb.gov.ua]
- 2. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Resistance Profile of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-resistance profile of the antimicrobial compound 2-Amino-5-(4-nitrophenylsulfonyl)thiazole. Due to the limited availability of direct cross-resistance studies on this specific molecule, this guide draws upon data from structurally related 2-aminothiazole and sulfonamide derivatives to provide a comprehensive overview of potential resistance mechanisms and comparative antimicrobial efficacy.
Introduction to 2-Aminothiazole Sulfonamides
The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. When combined with a sulfonamide moiety, these compounds merge two pharmacophores with established antimicrobial track records. The subject of this guide, this compound, belongs to this hybrid class of molecules, suggesting a potential dual mechanism of action or a unique activity profile.
Potential Mechanisms of Action and Cross-Resistance
Understanding the mechanism of action is fundamental to predicting cross-resistance. Sulfonamides traditionally act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Resistance to sulfonamides is well-documented and primarily arises from two mechanisms: mutations in the folP gene encoding for DHPS, which reduces the binding affinity of the drug, or the acquisition of alternative, resistant sul genes (e.g., sul1, sul2) that encode a drug-insensitive DHPS enzyme.
Some novel 2-aminothiazole sulfonamide derivatives have been shown to possess alternative mechanisms of action, such as membrane disruption. For instance, a series of 2-aminothiazole sulfanilamide oximes were found to be effective against drug-resistant Acinetobacter baumannii by disturbing the cell membrane, leading to leakage of cytoplasmic contents.[1][2] This alternative mechanism is significant as it would likely not confer cross-resistance with traditional sulfonamides or other classes of antibiotics that target different cellular pathways.
Caption: Mechanism of sulfonamide action and resistance.
Comparative Antimicrobial Activity
While specific data for this compound is scarce, the following tables summarize the Minimum Inhibitory Concentrations (MICs) for related 2-aminothiazole sulfonamides and other derivatives against a panel of bacterial and fungal pathogens, including multi-drug resistant (MDR) strains. This data provides a comparative perspective on the potential efficacy of this class of compounds.
Table 1: Antibacterial Activity of Representative 2-Aminothiazole Derivatives
| Compound/Drug | S. aureus (MDR) | S. epidermidis (MDR) | E. coli (MDR) | P. aeruginosa (MDR) | Reference |
| Compound 2a¹ | - | 250 µg/mL | - | 375 µg/mL | [3] |
| Compound 2b¹ | - | 250 µg/mL | - | 375 µg/mL | [3] |
| Compound 2d¹ | 250 µg/mL | - | 375 µg/mL | - | [3] |
| Compound 2g¹ | 250 µg/mL | - | 375 µg/mL | - | [3] |
| Isopropyl-substituted benzenesulfonamide² | 3.9 µg/mL | - | - | - | [4] |
| tert-Butyl-substituted benzenesulfonamide² | - | - | - | - | [4] |
¹ Schiff bases of ethyl 2-aminothiazole-4-carboxylate. ² N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives complexed with octaarginine.
Table 2: Antifungal Activity of Representative 2-Aminothiazole Derivatives
| Compound/Drug | C. albicans | C. glabrata | Reference |
| Compound 2a¹ | 20.0 mm (Zone of Inhibition) | - | [3] |
| Compound 2b¹ | - | 21.0 mm (Zone of Inhibition) | [3] |
| Nystatin (Reference) | 19.3 mm (Zone of Inhibition) | 19.1 mm (Zone of Inhibition) | [3] |
¹ Schiff bases of ethyl 2-aminothiazole-4-carboxylate.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of sulfonamide-based compounds using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2]
Caption: Broth microdilution workflow for MIC determination.
Materials:
-
Test compound (e.g., this compound)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in DMSO to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution with CAMHB to achieve the desired range of test concentrations. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
While direct experimental data on the cross-resistance of this compound is not yet available, this guide provides a framework for its potential evaluation. Based on the chemistry of its parent structures, it is plausible that this compound could exhibit a traditional sulfonamide mechanism of action, making it susceptible to existing sulfonamide resistance mechanisms. However, the 2-aminothiazole component opens the possibility of a novel or dual mechanism that could circumvent this resistance. Further studies are warranted to elucidate its precise mechanism of action and to perform comprehensive susceptibility testing against a broad panel of drug-resistant pathogens. The provided protocols offer a standardized approach for conducting such essential investigations.
References
The Kinase Selectivity Profile of 2-Aminothiazole-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for exemplary 2-aminothiazole-based kinase inhibitors against a panel of selected kinases. Lower IC50 values are indicative of greater potency. This data, compiled from publicly available resources, highlights the diverse selectivity profiles that can be achieved with the 2-aminothiazole core.
| Kinase Target | Dasatinib IC50 (nM) | A[1] | B[2] | C |
| Tyrosine Kinases | ||||
| ABL1 | <1 | |||
| ABL1 (T315I) | >1000 | |||
| SRC | <1 | |||
| LCK | <1 | |||
| LYN | <1 | |||
| YES1 | <1 | |||
| ITK | Potent Inhibition | |||
| KIT | 5 | |||
| PDGFRA | 16 | |||
| PDGFRB | 1 | |||
| VEGFR2 | 8 | |||
| FGFR1 | 29 | |||
| EGFR | >1000 | |||
| Serine/Threonine Kinases | ||||
| Aurora Kinase A | Potential Inhibition[3] | |||
| Aurora Kinase B | Potential Inhibition[3] | |||
| CK2 | Potential Inhibition[4] |
It is important to note that assay conditions may vary between different studies, and direct comparison of absolute values should be made with caution.
Experimental Protocols: In Vitro Kinase Inhibition Assay
A common and robust method for determining the in vitro potency of kinase inhibitors is a biochemical assay that measures the enzymatic activity of the target kinase. The following is a generalized protocol for a typical kinase inhibition assay.
1. Reagents and Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or coupled to a detection system (e.g., ADP-Glo™)
-
Test compound (2-aminothiazole derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (containing appropriate salts, pH buffer, and cofactors like Mg²⁺)
-
Kinase reaction termination solution (e.g., EDTA, high concentration of ATP)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or luminescence reader for ADP-Glo™ assays)
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Kinase Reaction Setup: In a microplate, add the assay buffer, the specific substrate, and the test compound at various concentrations.
-
Kinase Addition: Add the purified kinase to each well to initiate the reaction. Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).
-
ATP Initiation: Start the phosphorylation reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For non-radioactive assays, the signal (e.g., luminescence) is measured using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in kinase selectivity profiling and the potential mechanism of action of 2-aminothiazole inhibitors, the following diagrams are provided.
Conclusion
The 2-aminothiazole scaffold is a versatile starting point for the design of potent and selective kinase inhibitors. While specific data for 2-Amino-5-(4-nitrophenylsulfonyl)thiazole is not extensively published, the comparative data for structurally related compounds like Dasatinib and others demonstrate the potential for this class of molecules to target a wide range of kinases with varying degrees of selectivity. The provided experimental framework offers a clear path for the in vitro characterization of novel 2-aminothiazole derivatives. Further investigation through comprehensive selectivity profiling is crucial to fully elucidate the therapeutic potential and possible off-target effects of any new chemical entity based on this promising scaffold.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: 2-Aminothiazole Derivatives versus Cisplatin in Oncology Research
A detailed guide for researchers and drug development professionals on the experimental data and mechanisms of action of 2-aminothiazole derivatives as potential anticancer agents, benchmarked against the established chemotherapeutic, cisplatin.
Introduction
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Among the diverse heterocyclic scaffolds explored, the 2-aminothiazole moiety has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent antitumor activities. This guide provides a comparative analysis of the performance of select 2-aminothiazole derivatives against cisplatin, a cornerstone of platinum-based chemotherapy. Cisplatin, while highly effective against a range of cancers, is associated with significant side effects and the development of resistance, underscoring the need for alternative therapeutic strategies.
Cytotoxicity Profile: A Head-to-Head Comparison
The cytotoxic potential of novel compounds is a primary determinant of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values for various 2-aminothiazole derivatives and cisplatin across a panel of human cancer cell lines.
Table 1: Cytotoxicity (IC50) of 2-Aminothiazole Derivatives in Human Cancer Cell Lines
| 2-Aminothiazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 20 | H1299 (Human lung cancer) | 4.89 | [1] |
| SHG-44 (Human glioma) | 4.03 | [1] | |
| Compound 21 | K563 (Human leukemia) | 16.3 | [1] |
| MCF-7 (Human breast cancer) | 20.2 | [1] | |
| HT-29 (Human colon cancer) | 21.6 | [1] | |
| Compound 46a | A549 (Human lung cancer) | 1.3 | [1] |
| Compound 46b | A549 (Human lung cancer) | 0.16 | [1] |
| HepG2 (Human liver cancer) | 0.13 | [1] | |
| Paeonol-2-aminothiazole-phenylsulfonyl derivative (F) | Multiple cancer cell lines | Potent effects | [2] |
| Paeonol-2-aminothiazole-phenylsulfonyl derivative (OCH3) | Multiple cancer cell lines | Potent effects | [2] |
Table 2: Cytotoxicity (IC50) of Cisplatin in Human Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Reference |
| A549 (Human lung cancer) | Varies significantly by study | [3] |
| HeLa (Human cervical cancer) | Varies significantly by study | [3] |
| MCF-7 (Human breast cancer) | Varies significantly by study | [3] |
| HT-29 (Human colon cancer) | Varies significantly by study | [3] |
Note: IC50 values for cisplatin can vary widely depending on the experimental conditions, such as exposure time and the specific assay used.
Mechanisms of Action: Divergent Pathways to Cell Death
While both 2-aminothiazole derivatives and cisplatin induce cancer cell death, their underlying mechanisms of action are distinct.
2-Aminothiazole Derivatives: Targeting Key Signaling Pathways
Many 2-aminothiazole derivatives exert their anticancer effects by targeting specific components of cellular signaling pathways that are often dysregulated in cancer. A notable mechanism for some derivatives is the inhibition of the extracellular signal-regulated kinase (ERK) pathway.
A derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has been shown to inhibit the activation of ERK1/2.[4] This inhibition leads to cell cycle arrest in the G0/G1 phase, mediated by an increase in the expression of the cell cycle inhibitor p27/Kip1.[4]
Cisplatin: DNA Damage and Apoptosis Induction
Cisplatin's primary mechanism of action involves binding to DNA, where it forms intrastrand and interstrand cross-links. These DNA adducts distort the DNA structure, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole (CAS No. 39565-05-4), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE). All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.
Table 1: Hazard and Safety Information for this compound
| Identifier | Information | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 39565-05-4 | [1][3] |
| Molecular Formula | C₉H₇N₃O₄S₂ | [1][3] |
| Molecular Weight | 285.30 g/mol | [2][3] |
| GHS Pictograms | [1] | |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | [1][2] |
| Precautionary Statements (Prevention) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [1][4] |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[4] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation
-
Collect waste containing this compound in a dedicated and properly labeled hazardous waste container.
-
Solid Waste: Collect the pure compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated container for solid hazardous waste.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, labeled container for liquid hazardous waste. Do not mix with other incompatible waste streams.[5][6]
Step 2: Containerization and Labeling
-
Use a chemically compatible, leak-proof container with a secure lid for waste collection.[7]
-
The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "39565-05-4"
-
An indication of the associated hazards (e.g., "Toxic," "Irritant")
-
The approximate concentration and volume of the waste
-
The date when waste was first added to the container
-
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[7]
-
Ensure secondary containment, such as a chemical-resistant tray, is used to capture any potential leaks.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.
-
Provide a complete and accurate description of the waste.
Emergency Procedures for Spills and Leaks
In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, contain the material using an inert absorbent such as vermiculite or sand.[5] Do not use combustible materials like paper towels for initial containment.
-
Cleanup:
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Carefully scoop or sweep up the spilled solid material, avoiding dust generation.
-
Decontaminate the spill area with a soap and water solution.
-
Collect all cleanup materials in a sealed bag and dispose of them in the designated hazardous waste container.[8]
-
-
Reporting: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. CAS # 39565-05-4, 5-(4-Nitrophenylsulfonyl)thiazole-2-amine, 4-Nitrophenyl-(2-aminothiazol-5-yl)sulphone - chemBlink [chemblink.com]
- 3. This compound(39565-05-4) 13C NMR spectrum [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 2-Amino-5-(4-nitrophenylsulfonyl)thiazole
This document provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 2-Amino-5-(4-nitrophenylsulfonyl)thiazole (CAS No. 39565-05-4). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification:
This compound is classified as harmful if swallowed and causes serious eye irritation.[1]
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.[1]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing. | Prevents eye contact and serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. | Avoids skin contact. |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. If dust is generated, use a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask. | Minimizes inhalation of airborne particles. |
| Hand Protection | Wear appropriate protective gloves. | Prevents direct skin contact.[1] |
Operational Plan: Safe Handling Procedures
Strict adherence to the following step-by-step procedures is essential for safe handling.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or creating solutions.
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Weighing and Transferring:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust.
-
Use spatulas and other equipment carefully to minimize dust generation.
-
-
Dissolving and Mixing:
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
If heating is required, use a controlled heating source such as a heating mantle and monitor the process closely.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling the compound.[1]
-
Decontaminate all work surfaces and equipment used in the procedure.
-
Emergency and First-Aid Measures
Immediate and appropriate first-aid is crucial in case of exposure.
| Exposure Route | First-Aid Procedure |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| If on Skin | Wash off with soap and plenty of water. Consult a physician if irritation develops.[1] |
| If Inhaled | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
Disposal Plan
Proper disposal of this compound and its containers is mandatory to prevent environmental contamination.
Waste Collection:
-
Collect all waste material, including excess compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
